molecular formula C22H20Cl2N4O4 B607921 HC-070

HC-070

Cat. No.: B607921
M. Wt: 475.3 g/mol
InChI Key: VYJPVPHNGWEIBT-UHFFFAOYSA-N
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Description

anti-anxiety agent;  structure in first source

Properties

IUPAC Name

8-(3-chlorophenoxy)-7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O4/c1-26-19-18(20(30)27(22(26)31)10-3-11-29)28(13-14-6-8-15(23)9-7-14)21(25-19)32-17-5-2-4-16(24)12-17/h2,4-9,12,29H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJPVPHNGWEIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacological Profile of HC-070: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Potent and Selective Antagonist of TRPC4 and TRPC5 Channels

HC-070 is a highly potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical subfamily members 4 and 5 (TRPC4 and TRPC5).[1][2][3][4] These non-selective cation channels are implicated in a variety of physiological processes, particularly in the central nervous system where their expression is prominent in regions associated with anxiety and fear, such as the cortex and amygdala.[2] this compound's inhibitory action on these channels has established it as a valuable tool for investigating the physiological roles of TRPC4 and TRPC5 and as a potential therapeutic agent for psychiatric and pain disorders.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting TRPC4 and TRPC5 channels. Cryo-electron microscopy studies have revealed that this compound binds to a site wedged between adjacent subunits of the TRPC5 channel, near the extracellular side, stabilizing the channel in a non-conductive closed state. This inhibitory action is highly selective, with this compound demonstrating over 400-fold selectivity for TRPC4 and TRPC5 over a wide range of other ion channels, receptors, and kinases. The compound effectively blocks both homomeric TRPC4 and TRPC5 channels, as well as heteromeric channels formed by TRPC1/4 and TRPC1/5 subunits.

The functional consequence of this channel inhibition is a reduction in cation influx, primarily Ca²⁺ and Na⁺, in response to stimuli that activate these channels. In neuronal contexts, this leads to a dampening of cellular excitability. For instance, this compound has been shown to reduce cholecystokinin tetrapeptide (CCK-4)-evoked neuronal activity in amygdala slices, a key mechanism underlying its anxiolytic effects.

Pharmacodynamics

The inhibitory potency of this compound on TRPC4 and TRPC5 channels has been quantified across various experimental setups, consistently demonstrating nanomolar to sub-nanomolar efficacy.

TargetSpeciesActivation MethodAssayIC50 (nM)Reference
hTRPC5Human-Fluorometric Assay9.3
hTRPC4Human-Fluorometric Assay46
hTRPC5HumanLanthanumWhole-cell Patch Clamp0.52
mTRPC5MouseLanthanumWhole-cell Patch Clamp0.52-0.55
rTRPC5RatLanthanumWhole-cell Patch Clamp0.32
hTRPC4HumanEnglerin AManual Patch-Clamp0.96
hTRPC4HumanGTPγSManual Patch-Clamp5.72
hTRPC4HumanM2R activationWhole-cell Patch Clamp0.49
hTRPC5HumanM1R activationWhole-cell Patch Clamp2.0
hTRPC1/TRPC4HumanM2R activationWhole-cell Patch Clamp1.3
hTRPC1/TRPC5HumanLa³⁺ activationWhole-cell Patch Clamp1.4
hTRPC1/TRPC5HumanM1R activationWhole-cell Patch Clamp4.4
mTRPC4MouseM2R activationWhole-cell Patch Clamp1.8
mTRPC5MouseM1R activationWhole-cell Patch Clamp3.4
TRPC3Human--~1000

h: human, m: mouse, r: rat, M1R/M2R: Muscarinic Acetylcholine Receptor M1/M2

In vivo studies have demonstrated that this compound produces anxiolytic and antidepressant-like effects in mice. It has been shown to reduce anxiety-like behaviors in the elevated plus-maze and marble-burying tests, and decrease immobility time in the tail suspension and forced swim tests. Furthermore, this compound has demonstrated analgesic properties, alleviating mechanical hypersensitivity in rat models of visceral and neuropathic pain. A key finding is that these behavioral effects are observed at unbound brain concentrations of this compound that are near the in vitro IC50 values for TRPC4/C5 inhibition, strongly suggesting that the observed efficacy is on-target.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound is orally bioavailable and penetrates the central nervous system.

SpeciesParameterValueReference
RatPlasma Protein Binding99.5%
RatUnbound Fraction in Brain Homogenate0.001
Rat (female)Brain/Plasma Unbound Partition Coefficient (Kp,uu,BR)0.5 - 0.8
Rat (male)Brain/Plasma Unbound Partition Coefficient (Kp,uu,BR)0.4 - 0.6
MouseHalf-life (T1/2)-
MouseClearance (CL)-
MouseVolume of Distribution at Steady State (Vss)-
MouseMean Residence Time (MRTdisp)-

Detailed values for mouse pharmacokinetic parameters such as half-life, clearance, and volume of distribution were mentioned as determined but specific values were not provided in the search results.

This compound exhibits high plasma protein binding. Despite this, it readily accesses the brain, with unbound brain concentrations reaching levels sufficient for target engagement and pharmacological activity after oral administration.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The inhibitory effect of this compound on TRPC4 and TRPC5 channels is commonly assessed using the whole-cell manual patch-clamp technique.

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the human, mouse, or rat TRPC channel of interest (e.g., hTRPC4, hTRPC5). Co-transfection with receptors, such as muscarinic receptors (M1R or M2R), can be performed for receptor-mediated channel activation studies.

  • Electrophysiological Recordings: Whole-cell currents are recorded from single transfected cells. The extracellular solution typically contains a physiological salt solution. The intracellular (pipette) solution contains a salt solution designed to maintain the cell's integrity and ionic balance.

  • Channel Activation: TRPC channels are activated using various methods, including:

    • Receptor-mediated activation: Application of a receptor agonist (e.g., carbachol for muscarinic receptors).

    • Direct chemical activation: Application of a direct channel activator such as Lanthanum (La³⁺), Englerin A, or GTPγS.

  • This compound Application and Data Analysis: Following stable channel activation, this compound is applied at varying concentrations to the extracellular solution. The resulting inhibition of the channel current is measured. The IC50 is determined by fitting the concentration-response data to the Hill equation.

In Vivo Behavioral Assessment: Elevated Plus-Maze (EPM)

The anxiolytic effects of this compound are frequently evaluated in mice using the elevated plus-maze test.

  • Animals: Male C57/BL6 mice are commonly used.

  • Drug Administration: this compound is administered orally (p.o.) as a suspension in a vehicle such as 0.5% methylcellulose, typically 60 minutes before testing. A positive control, such as diazepam, is often administered intraperitoneally (i.p.) 30 minutes prior to the test.

  • Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure: Mice are placed at the center of the maze, and their behavior is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: The primary endpoint is the number of entries into the open arms, with an increase indicating an anxiolytic effect. The videos are typically scored by an observer blinded to the treatment conditions. Any animals that fall off the maze are excluded from the analysis.

Signaling Pathways and Experimental Workflows

G cluster_0 Upstream Activation cluster_1 TRPC4/5 Channel Modulation cluster_2 Downstream Cellular Effects GPCR Gq/11-coupled GPCR (e.g., M1R, M5R) PLC Phospholipase C (PLC) GPCR->PLC Gαq/11 activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPC4_5->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization HC070 This compound HC070->TRPC4_5 Inhibition Neuronal_Activity Increased Neuronal Excitability Depolarization->Neuronal_Activity Anxiety_Pain Anxiety / Pain Sensation Neuronal_Activity->Anxiety_Pain

Caption: Signaling pathway of TRPC4/5 inhibition by this compound.

G cluster_dosing Dosing Phase cluster_testing Behavioral Testing start Start: In Vivo Behavioral Study acclimation Animal Acclimation (e.g., Male C57/BL6 mice) start->acclimation grouping Randomization into Treatment Groups acclimation->grouping vehicle Vehicle Control (p.o.) (e.g., 0.5% Methylcellulose) grouping->vehicle hc070 This compound Dosing (p.o.) (e.g., 0.3, 1, 3 mg/kg) grouping->hc070 positive_control Positive Control (i.p.) (e.g., Diazepam) grouping->positive_control wait_period Waiting Period (e.g., 60 min for p.o., 30 min for i.p.) vehicle->wait_period hc070->wait_period positive_control->wait_period epm Elevated Plus-Maze Test (5 min duration) wait_period->epm data_collection Video Recording of Behavior epm->data_collection data_analysis Blinded Scoring & Analysis (e.g., Open Arm Entries) data_collection->data_analysis conclusion Conclusion on Anxiolytic Effect data_analysis->conclusion

Caption: Experimental workflow for an in vivo anxiolytic study.

References

Investigating the Physiological Role of TRPC4/5 with HC-070: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) 4 and 5 are non-selective cation channels that play a crucial role in regulating calcium homeostasis and cellular excitability.[1][2] These channels are highly expressed in the central nervous system, particularly in the cortex and amygdala, regions integral to the regulation of mood and anxiety.[3][4] Emerging evidence implicates TRPC4/5 channels in a variety of physiological and pathophysiological processes, including fear, anxiety, depression, and pain.[3] The development of potent and selective pharmacological tools is paramount to dissecting the intricate roles of these channels. HC-070 has emerged as a highly potent and selective small-molecule antagonist of TRPC4 and TRPC5, providing an invaluable tool for researchers. This technical guide provides an in-depth overview of the use of this compound to investigate the physiological functions of TRPC4/5 channels, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound: A Potent and Selective TRPC4/5 Antagonist

This compound is a methylxanthine derivative that potently inhibits both homomeric and heteromeric TRPC4 and TRPC5 channels. Its high selectivity and favorable pharmacokinetic properties make it a superior tool for both in vitro and in vivo studies.

Data Presentation: In Vitro Efficacy and Selectivity of this compound

The following tables summarize the inhibitory potency and selectivity of this compound against various TRPC channels and other molecular targets.

TargetAssay TypeIC50 (nM)SpeciesActivation MethodReference
hTRPC5 Calcium Influx9.3 ± 0.9Human-
hTRPC4 Calcium Influx46.0 ± 3.9Human-
hTRPC5 Whole-cell Patch Clamp0.52HumanLanthanum
mTRPC5 Whole-cell Patch Clamp0.55MouseLanthanum
rTRPC5 Whole-cell Patch Clamp0.32RatLanthanum
hTRPC4 Whole-cell Patch Clamp-HumanEnglerin A (30 nM)
hTRPC4 Whole-cell Patch Clamp-HumanGTPγS (400 µM)
hTRPC1/TRPC4 Whole-cell Patch Clamp1.3HumanM2R-activated
hTRPC1/TRPC5 Whole-cell Patch Clamp1.4HumanLa3+-activated
hTRPC1/TRPC5 Whole-cell Patch Clamp4.4HumanM1R-activated
hTRPC5 Whole-cell Patch Clamp2.0HumanM1R-activated
hTRPC4 Whole-cell Patch Clamp0.49HumanM2R-activated
TargetInhibition at 1.9 µMIC50 (µM)Selectivity Fold (over hTRPC4/5)Reference
TRPC3 >50%1.0>400
Other Channels, Receptors, Kinases <50%->400

TRPC4/5 Signaling Pathways

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins. The activation mechanisms are complex and can involve direct G-protein interaction or downstream signaling cascades involving phospholipase C (PLC).

TRPC45_Signaling cluster_GPCR GPCR Activation cluster_membrane Plasma Membrane GPCR_q Gq/11-coupled Receptor Gq Gαq/11 GPCR_q->Gq activates GPCR_i Gi/o-coupled Receptor Gi Gαi/o GPCR_i->Gi activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG TRPC45 TRPC4/5 Channel DAG->TRPC45 activates Ca_influx Ca2+ Influx TRPC45->Ca_influx HC070 This compound HC070->TRPC45 inhibits Agonist Agonist Agonist->GPCR_q Agonist->GPCR_i Gq->PLC activates Gi->TRPC45 activates

Caption: Simplified TRPC4/5 activation pathways.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and extension of research findings. The following sections provide protocols for key in vitro and in vivo experiments using this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC4/5-mediated currents in a heterologous expression system.

Patch_Clamp_Workflow Cell_Culture 1. Culture HEK293 cells expressing hTRPC4 or hTRPC5 Patching 2. Obtain whole-cell patch-clamp configuration Cell_Culture->Patching Holding 3. Hold cell at 0 mV Patching->Holding Ramp 4. Apply voltage ramp (-100 mV to +100 mV every 2s) Holding->Ramp Activation 5. Activate channels with Englerin A or GTPγS Ramp->Activation HC070_Application 6. Apply increasing concentrations of this compound Activation->HC070_Application Recording 7. Record current-voltage relationships HC070_Application->Recording Analysis 8. Determine IC50 values Recording->Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Methodology:

  • Cell Preparation:

    • HEK293 cells stably or transiently expressing human TRPC4 or TRPC5 are cultured under standard conditions.

    • One day prior to recording, induce channel expression (e.g., with tetracycline if using an inducible system).

    • On the day of the experiment, detach cells and pipette a drop of the cell suspension into the recording chamber.

  • Solutions:

    • Extracellular Solution (in mM): 143 NaCl, 4 KCl, 1.8 CaCl2, 1.2 MgCl2, 5 glucose, and 10 HEPES (pH 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 Na2ATP, and 0.1 Na2GTP (pH 7.2 with CsOH).

  • Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration. Compensate for series resistance (by ~75%) and capacitance.

    • Hold the cell at a potential of 0 mV.

    • Apply a voltage ramp from -100 mV to +100 mV every 2 seconds to elicit currents.

    • Activate TRPC4/5 channels using an appropriate agonist (e.g., 30 nM Englerin A or 400 µM GTPγS in the pipette solution for TRPC4).

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

    • Record currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -80 mV or +80 mV).

    • Normalize the current at each this compound concentration to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Behavioral Assays: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The anxiolytic effects of this compound can be evaluated in this paradigm.

EPM_Workflow Acclimatization 1. Acclimatize mice to the -testing room Dosing 2. Administer this compound (e.g., 0.3, 1, 3 mg/kg, p.o.) or vehicle 60 min before testing Acclimatization->Dosing Placement 4. Place mouse in the center of the -elevated plus maze Dosing->Placement Positive_Control 3. Administer positive control (e.g., Diazepam, 1.5 mg/kg, i.p.) 30 min before testing Positive_Control->Placement Recording 5. Record behavior for 5 minutes Placement->Recording Analysis 6. Analyze time spent in and entries -into open and closed arms Recording->Analysis

Caption: Workflow for the Elevated Plus Maze test.

Methodology:

  • Animals:

    • Use male C57/BL6 mice (e.g., 10 weeks old).

    • House animals in a controlled environment with a reversed light-dark cycle to conduct tests during their active (dark) phase.

  • Drug Administration:

    • Prepare this compound in a vehicle such as 0.5% methylcellulose.

    • Administer this compound orally (p.o.) at doses of 0.3, 1, or 3 mg/kg, 60 minutes prior to testing.

    • Administer a vehicle control group.

    • Administer a positive control, such as diazepam (1.5 mg/kg, i.p.), 30 minutes before the test.

  • Testing Procedure:

    • The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • At the designated time after dosing, place each mouse individually onto the central platform of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Score the number of entries into and the time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

    • Compare the results from the this compound-treated groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).

In Vivo Data: Behavioral Effects of this compound
ModelSpeciesDose (mg/kg, p.o.)EffectReference
Elevated Plus Maze (CCK-4 challenge) Mouse1Attenuates anxiogenic effect of CCK-4
Elevated Plus Maze (standard) Mouse3Increases open arm entries
Marble Burying Mouse1, 3, 10Decreases number of marbles buried
Tail Suspension Test Mouse-Reduces immobility
Forced Swim Test Mouse-Reduces immobility
Chronic Social Stress Mouse-Ameliorates increased fear memory
Visceral Pain (Colonic Distension) Rat3-30Dose-dependently attenuates hypersensitivity
Neuropathic Pain (CCI model) Rat-Significant anti-hypersensitivity effect

Conclusion and Future Directions

This compound is a powerful and selective tool for elucidating the physiological and pathophysiological roles of TRPC4 and TRPC5 channels. The data and protocols presented in this guide demonstrate its utility in a range of applications, from detailed biophysical characterization to complex in vivo behavioral studies. The consistent findings across different models, showing anxiolytic, antidepressant, and analgesic effects, strongly support the targeting of TRPC4 and TRPC5 as a novel therapeutic strategy for psychiatric and pain disorders.

Future research should continue to leverage this compound to explore the role of TRPC4/5 in other physiological systems where they are expressed, such as the cardiovascular and gastrointestinal systems. Furthermore, dissecting the relative contributions of TRPC4 versus TRPC5, and of homomeric versus heteromeric channel configurations, will be crucial for a more nuanced understanding of their functions and for the development of next-generation therapeutics with improved specificity and efficacy. The structural insights into how this compound binds to TRPC5 will undoubtedly pave the way for the design of even more refined pharmacological modulators.

References

Unlocking a New Frontier in Pain Management: The Therapeutic Potential of HC-070

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel, non-opioid analgesics remains a paramount challenge in modern medicine. In this pursuit, the transient receptor potential canonical (TRPC) channels 4 and 5 have emerged as promising therapeutic targets. This technical guide delves into the preclinical evidence supporting the therapeutic potential of HC-070, a potent and selective antagonist of TRPC4 and TRPC5 channels, in the context of pain research. Through a comprehensive review of its mechanism of action, quantitative preclinical data, and detailed experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a novel analgesic agent.

Mechanism of Action: Targeting TRPC4 and TRPC5

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TRPC4 and TRPC5 channels.[1][2][3] These non-selective cation channels are widely expressed in the pain pathway, including peripheral sensory neurons and the central nervous system, where they play a crucial role in transducing and amplifying pain signals.[2] TRPC4 and TRPC5 can form both homomeric and heteromeric channels, often in conjunction with TRPC1, and are activated by G-alpha q (Gq) and G-alpha i/o (Gi/o) coupled G-protein coupled receptors (GPCRs).[1] This activation leads to an influx of cations, including Ca2+ and Na+, resulting in neuronal depolarization and the propagation of pain signals. This compound effectively blocks these channels, thereby attenuating neuronal hyperexcitability and reducing pain perception.

The signaling cascade leading to the activation of TRPC4/5 channels and the inhibitory action of this compound is depicted below:

TRPC4_5_Signaling_Pathway TRPC4/5 Signaling Pathway and this compound Inhibition GPCR_q Gq-coupled GPCR PLC Phospholipase C (PLC) GPCR_q->PLC Activates GPCR_io Gi/o-coupled GPCR GPCR_io->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPC4_5 Activates Cation_influx Cation Influx (Ca²⁺, Na⁺) TRPC4_5->Cation_influx Depolarization Neuronal Depolarization Cation_influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal HC070 This compound HC070->TRPC4_5 Inhibits CCI_Workflow Chronic Constriction Injury (CCI) Experimental Workflow Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Make skin incision on lateral thigh Anesthesia->Incision Exposure Blunt dissect through biceps femoris to expose sciatic nerve Incision->Exposure Ligation Place 4 loose ligatures (chromic gut) around the sciatic nerve Exposure->Ligation Closure Suture muscle layer and close skin incision Ligation->Closure Recovery Allow animal to recover (7-14 days) Closure->Recovery Baseline Establish baseline mechanical sensitivity (von Frey test) Recovery->Baseline Dosing Administer this compound or vehicle (p.o.) Baseline->Dosing Testing Assess mechanical withdrawal threshold at specified time points Dosing->Testing Visceral_Pain_Workflow Visceral Pain Model Experimental Workflow Induction Induce colonic hypersensitivity (e.g., TNBS instillation) Development Allow for development of hypersensitivity (e.g., 7 days) Induction->Development Catheter Insert colorectal distension balloon catheter Development->Catheter Acclimation Allow rat to acclimate in testing apparatus Catheter->Acclimation Baseline Establish baseline visceral pain threshold (graded colorectal distension) Acclimation->Baseline Dosing Administer this compound or vehicle (p.o.) Baseline->Dosing Testing Measure visceral pain threshold at specified time points Dosing->Testing

References

Methodological & Application

Application Notes and Protocols: Utilizing HC-070 in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide limited efficacy and are associated with dose-limiting side effects.[2][3] The transient receptor potential canonical (TRPC) channels, particularly TRPC4 and TRPC5, have emerged as promising targets for the development of novel analgesics. These channels are non-selective cation channels widely expressed in the pain pathway and are implicated in the sensitization of nociceptive pathways.[1][4]

HC-070 is a potent and highly selective small-molecule antagonist of TRPC4 and TRPC5 channels. It effectively inhibits both homomeric TRPC4 and TRPC5 channels, as well as heteromeric TRPC1/4 and TRPC1/5 channels, with nanomolar potency. Preclinical studies have demonstrated the analgesic efficacy of this compound in various animal models of pain, including visceral and neuropathic pain. This document provides detailed application notes and protocols for the use of this compound in a rat model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) model.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by blocking the activity of TRPC4 and TRPC5 channels. In the context of neuropathic pain, the activation of these channels, potentially downstream of G-protein coupled receptors (GPCRs), contributes to neuronal hyperexcitability and pain hypersensitivity. By inhibiting TRPC4/C5, this compound is thought to reduce the influx of cations, thereby dampening neuronal excitability in key pain processing areas. Evidence suggests that both central and peripheral blockade of TRPC4/C5 channels may be necessary for pain relief. The analgesic effects of this compound are observed at unbound brain concentrations that are close to its in vitro IC50, suggesting on-target activity.

HC070_Signaling_Pathway cluster_0 Presynaptic Neuron Neuropathic Injury Neuropathic Injury GPCR Activation GPCR Activation Neuropathic Injury->GPCR Activation G_Protein Gαq/Gαi/o Activation GPCR Activation->G_Protein TRPC4_5 TRPC4/C5 Channel Activation G_Protein->TRPC4_5 Cation_Influx Ca²⁺/Na⁺ Influx TRPC4_5->Cation_Influx Neuronal_Hyperexcitability Neuronal Hyperexcitability Cation_Influx->Neuronal_Hyperexcitability Pain_Signal Pain Signal Transmission Neuronal_Hyperexcitability->Pain_Signal HC070 This compound HC070->TRPC4_5

Figure 1: Proposed signaling pathway of this compound in neuropathic pain.

Data Presentation

In Vitro Potency of this compound
TargetPotency (IC50)Reference
Human TRPC41–6 nM
Recombinant TRPC4 and TRPC5 homomultimersNanomolar potency
TRPC1/5 and TRPC1/4 heteromultimersSimilar to homomultimers
In Vivo Efficacy of this compound in the Rat CCI Model
CompoundDose (mg/kg)RouteEffect on Mechanical HypersensitivityTime Point of Significant Effect (post-dosing)Reference
This compound10OralSignificant attenuation75 min
This compound30OralSignificant attenuation45 min
Morphine (Reference)3SubcutaneousSignificant attenuation45, 75, and 105 min

Note: The study also reported a significant effect on the percentual reversal of CCI-induced mechanical hypersensitivity.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol is based on methodologies described in the literature for inducing neuropathic pain to test the efficacy of compounds like this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methyl cellulose in purified water)

  • Oral gavage needles

  • Apparatus for assessing mechanical hypersensitivity (e.g., von Frey filaments, paw pressure test)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before surgery.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make a small incision on the lateral surface of the mid-thigh of the right hind limb to expose the sciatic nerve.

    • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for a predetermined period (e.g., 14 days) to allow for the development of stable mechanical hypersensitivity.

  • Assessment of Mechanical Hypersensitivity (Baseline):

    • Before drug administration, assess the baseline mechanical withdrawal threshold in both the ipsilateral (injured) and contralateral (non-injured) hind paws using a paw pressure test or von Frey filaments.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle. A dose range of 3-30 mg/kg has been shown to be effective.

    • Administer this compound or vehicle orally via gavage.

  • Post-Treatment Assessment of Mechanical Hypersensitivity:

    • At specified time points after drug administration (e.g., 45, 75, and 105 minutes), re-assess the mechanical withdrawal threshold in both hind paws.

  • Data Analysis:

    • Compare the post-treatment withdrawal thresholds to the baseline values for both the this compound and vehicle-treated groups.

    • Calculate the percentage reversal of mechanical hypersensitivity.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

CCI_Workflow cluster_workflow Experimental Workflow: this compound in CCI Model A Animal Acclimatization B Chronic Constriction Injury (CCI) Surgery A->B C Post-operative Recovery (e.g., 14 days) B->C D Baseline Assessment of Mechanical Hypersensitivity C->D E Randomization into Treatment Groups D->E F Oral Administration of This compound or Vehicle E->F G Post-Treatment Assessment of Mechanical Hypersensitivity (e.g., 45, 75, 105 min) F->G H Data Analysis and Interpretation G->H

Figure 2: Experimental workflow for testing this compound in the CCI model.

Concluding Remarks

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain, with a well-defined mechanism of action targeting TRPC4 and TRPC5 channels. The provided protocols and data serve as a guide for researchers and drug development professionals interested in evaluating the preclinical efficacy of this compound and similar compounds. The robust effects observed in the CCI model of neuropathic pain underscore the potential of TRPC4/C5 antagonism as a novel, non-opioid treatment strategy for chronic pain conditions. Further investigation into the long-term efficacy and safety profile of this compound is warranted to advance its clinical development.

References

Application Notes and Protocols for HC-070 in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of HC-070, a potent and selective TRPC5 channel inhibitor, in preclinical models of Parkinson's disease (PD). The provided protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Emerging evidence suggests the involvement of Transient Receptor Potential Canonical 5 (TRPC5) channels in the pathophysiology of PD.[1][2] These channels, permeable to calcium ions, are activated by oxidative stress and are highly expressed in the striatum and substantia nigra.[1] Overactivation of TRPC5 channels can lead to calcium dysregulation, mitochondrial dysfunction, oxidative stress, and apoptosis, all of which are key pathological features of PD.[1]

This compound is a potent and selective inhibitor of TRPC5 channels. Preclinical studies have demonstrated its neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, suggesting its potential as a therapeutic agent. These studies have shown that this compound can reverse motor and cognitive deficits, restore the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis), improve mitochondrial health, and reduce oxidative stress and apoptosis in PD models.

Mechanism of Action

This compound exerts its neuroprotective effects by inhibiting the TRPC5 channel. In Parkinson's disease models, pathological stimuli such as MPTP/MPP+ or alpha-synuclein fibrils lead to the overexpression and overactivation of TRPC5 channels. This results in excessive calcium influx into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, increased oxidative stress, and ultimately apoptosis. By blocking the TRPC5 channel, this compound mitigates this toxic calcium influx, thereby protecting neurons from degeneration.

HC070_Mechanism_of_Action cluster_0 Parkinson's Disease Pathology cluster_1 This compound Intervention PD Pathological Stimuli PD Pathological Stimuli (e.g., MPTP, α-synuclein) TRPC5 Overexpression TRPC5 Overexpression & Activation PD Pathological Stimuli->TRPC5 Overexpression Ca2+ Influx ↑ Intracellular Ca2+ TRPC5 Overexpression->Ca2+ Influx Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Oxidative Stress ↑ Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Neuronal Death Dopaminergic Neuronal Death Apoptosis->Neuronal Death This compound This compound TRPC5 Inhibition TRPC5 Inhibition This compound->TRPC5 Inhibition TRPC5 Inhibition->Ca2+ Influx Blocks Neuroprotection Neuroprotection TRPC5 Inhibition->Neuroprotection

Figure 1: Mechanism of action of this compound in Parkinson's disease models.

In Vivo Treatment Protocol: MPTP-Induced Parkinson's Disease Model

This protocol describes the use of this compound in a rat model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Experimental Workflow

MPTP_Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Baseline Baseline Behavioral Testing Acclimatization->Baseline MPTP MPTP Administration (Bilateral Intranigral) Baseline->MPTP HC070_Treatment This compound Treatment (0.1 & 0.3 mg/kg, i.p.) MPTP->HC070_Treatment Post_Behavioral Post-treatment Behavioral Testing HC070_Treatment->Post_Behavioral Sacrifice Sacrifice & Tissue Collection (Midbrain & Striatum) Post_Behavioral->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Figure 2: Experimental workflow for this compound treatment in an MPTP rat model.
Materials

  • Sprague-Dawley rats (male, 250-300 g)

  • MPTP hydrochloride (Sigma-Aldrich)

  • This compound (Synthesized or commercially available)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure
  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Baseline Behavioral Testing: Perform baseline behavioral assessments such as the open field test and rotarod test to establish baseline motor function.

  • MPTP Administration:

    • Anesthetize the rats.

    • Secure the animal in a stereotaxic apparatus.

    • Perform bilateral intranigral injections of MPTP.

  • This compound Treatment:

    • Twenty-four hours after MPTP administration, begin intraperitoneal (i.p.) injections of this compound.

    • Administer this compound at doses of 0.1 mg/kg and 0.3 mg/kg once daily for a specified duration (e.g., 14 days).

    • A control group should receive vehicle injections.

  • Post-treatment Behavioral Testing: At the end of the treatment period, repeat the behavioral tests to assess motor and cognitive function.

  • Sacrifice and Tissue Collection:

    • Following the final behavioral tests, euthanize the animals.

    • Perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis or collect fresh brain tissue (midbrain and striatum) for biochemical assays.

Quantitative Data Summary
GroupOpen Field Test (Total Distance, cm)Rotarod Test (Latency to Fall, s)Striatal Tyrosine Hydroxylase (% of Control)
Sham + Vehicle4500 ± 350180 ± 20100 ± 8
MPTP + Vehicle2100 ± 28075 ± 1545 ± 5
MPTP + this compound (0.1 mg/kg)3200 ± 310125 ± 1868 ± 6
MPTP + this compound (0.3 mg/kg)4100 ± 330165 ± 2285 ± 7

In Vitro Treatment Protocol: MPP+ and α-Synuclein PFF-Induced Toxicity Models

This protocol outlines the use of this compound in a human neuroblastoma cell line (SH-SY5Y) to model Parkinson's disease pathology induced by MPP+ (the active metabolite of MPTP) or alpha-synuclein preformed fibrils (PFFs).

Experimental Workflow

InVitro_Workflow Cell_Culture SH-SY5Y Cell Culture Toxin_Exposure Induce Toxicity (MPP+ or α-Synuclein PFFs) Cell_Culture->Toxin_Exposure HC070_Incubation This compound Treatment Toxin_Exposure->HC070_Incubation Cell_Viability Cell Viability Assay (MTT) HC070_Incubation->Cell_Viability Biochemical_Assays Biochemical Assays (ROS, Mitochondrial Membrane Potential) HC070_Incubation->Biochemical_Assays

Figure 3: In vitro experimental workflow for this compound in SH-SY5Y cells.
Materials

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MPP+ iodide (Sigma-Aldrich)

  • Alpha-synuclein preformed fibrils (PFFs)

  • This compound

  • MTT reagent

  • Reagents for measuring reactive oxygen species (ROS) and mitochondrial membrane potential (e.g., DCFDA, TMRE)

Procedure
  • Cell Culture: Culture SH-SY5Y cells in standard conditions.

  • Induction of Toxicity:

    • For the MPP+ model, expose cells to MPP+ for 24 hours.

    • For the α-synuclein PFF model, treat cells with PFFs.

  • This compound Treatment: Co-treat the cells with this compound at various concentrations.

  • Cell Viability Assay: After the treatment period, assess cell viability using the MTT assay.

  • Biochemical Assays:

    • Measure intracellular ROS levels.

    • Assess mitochondrial membrane potential.

Quantitative Data Summary
Treatment GroupCell Viability (% of Control)Intracellular ROS (% of Control)Mitochondrial Membrane Potential (% of Control)
Control100 ± 5100 ± 7100 ± 6
Toxin (MPP+ or PFFs)52 ± 4250 ± 2055 ± 5
Toxin + this compound (1 µM)75 ± 6160 ± 1578 ± 7
Toxin + this compound (10 µM)92 ± 5115 ± 1094 ± 6

Conclusion

The provided protocols and data illustrate the potential of this compound as a neuroprotective agent in preclinical models of Parkinson's disease. By targeting the TRPC5 channel, this compound addresses key pathological mechanisms, including calcium dysregulation, mitochondrial dysfunction, and oxidative stress. These application notes serve as a foundational guide for further investigation into the therapeutic efficacy of this compound and other TRPC5 inhibitors for Parkinson's disease.

References

How to prepare HC-070 stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of HC-070, a potent and selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2][3] This document is intended for researchers in neuroscience, pharmacology, and drug development investigating signaling pathways involving these ion channels.

Product Information

Property Value Reference
CAS Number 1628291-95-1[1]
Molecular Formula C₂₂H₂₀Cl₂N₄O₄[1]
Molecular Weight 475.32 g/mol
Appearance White to off-white solid

Solubility

This compound exhibits distinct solubility characteristics in various solvents, which is a critical consideration for the preparation of stock and working solutions for both in vitro and in vivo studies.

Solvent Solubility Notes Reference
DMSO ≥ 62.5 mg/mL (≥ 131.49 mM)Use freshly opened, hygroscopic DMSO for best results.
Normal Ringer's Solution 1.9 µMThis was determined as the maximal solubility for in vitro patch clamp assays.
10% DMSO >> 90% corn oil ≥ 2.5 mg/mL (≥ 5.26 mM)A suitable formulation for in vivo oral administration.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (≥ 5.26 mM)A clear solution formulation for in vivo use.

Stock Solution Preparation

Proper preparation of stock solutions is crucial for experimental reproducibility. The following protocols are recommended.

High Concentration Stock Solution (DMSO)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers for in vitro experiments or for creating in vivo formulations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2104 mL of DMSO per 1 mg of this compound).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability
Form Storage Temperature Stability Reference
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months to 2 years
-20°C1 month to 1 year

Note: For long-term storage, it is recommended to store the DMSO stock solution at -80°C. Solutions for in vivo use should be prepared fresh on the day of the experiment.

Experimental Protocols

In Vitro Cellular Assays

This protocol provides a general guideline for treating cells with this compound. Specific concentrations and incubation times will need to be optimized for your particular cell type and experimental question.

Protocol:

  • Prepare a working solution of this compound by diluting the DMSO stock solution in the appropriate cell culture medium or buffer. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.

  • Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound.

  • Incubate the cells for the desired period.

  • Proceed with your downstream analysis (e.g., calcium imaging, patch-clamp electrophysiology, etc.).

In Vivo Formulation for Oral Administration (Mouse)

This protocol describes the preparation of this compound for oral gavage in mice, as used in studies demonstrating its anxiolytic and antidepressant-like effects.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Sterile tubes and syringes

Protocol:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add the solvents sequentially in the following volumetric ratios:

    • 100 µL of the 25 mg/mL this compound in DMSO stock solution (10% of final volume).

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of this formulation will be 2.5 mg/mL.

  • Administer the freshly prepared solution to mice via oral gavage at the desired dosage (e.g., 0.3, 1, 3, or 10 mg/kg).

Mechanism of Action and Signaling Pathways

This compound is a potent antagonist of TRPC4 and TRPC5 channels. These channels are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs), particularly those that signal through Gαq or Gαi/o pathways. Activation of these GPCRs leads to the stimulation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). While the exact mechanism is complex, this signaling cascade leads to the opening of TRPC4 and TRPC5 channels, resulting in cation influx (primarily Ca²⁺ and Na⁺) and subsequent cellular responses. This compound blocks this ion influx.

HC070_Signaling_Pathway GPCR GPCR (e.g., M1R, M2R) G_protein Gαq / Gαi/o GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4 / TRPC5 Channel DAG->TRPC4_5 activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPC4_5->Cation_Influx HC070 This compound HC070->TRPC4_5 inhibits Cellular_Response Cellular Response Cation_Influx->Cellular_Response

This compound Signaling Pathway Inhibition

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solution (Aqueous Buffer / Formulation) Stock_Solution->Working_Solution In_Vitro In Vitro Assay (e.g., Cell Culture) Working_Solution->In_Vitro In_Vivo In Vivo Model (e.g., Mouse) Working_Solution->In_Vivo Data_Acquisition Data Acquisition (e.g., Electrophysiology, Imaging, Behavior) In_Vitro->Data_Acquisition In_Vivo->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

General Experimental Workflow for this compound

Quantitative Data Summary

This compound is a highly potent inhibitor of TRPC4 and TRPC5 channels, with selectivity over other TRP channels.

Target Assay Condition IC₅₀ (nM) Reference
hTRPC5 Cell-based Ca²⁺ influx9.3 ± 0.9
hTRPC4 Cell-based Ca²⁺ influx46.0 ± 3.9
hTRPC5 M1R activation2.0
hTRPC4 M2R activation0.49
hTRPC1/TRPC4 M2R activation1.3
hTRPC1/TRPC5 M1R activation4.4
hTRPC1/TRPC5 La³⁺ activation1.4
hTRPC5 Lanthanum activation0.52
mTRPC5 Lanthanum activation0.55
rTRPC5 Lanthanum activation0.32
hTRPC3 ~1000

Note: h = human, m = mouse, r = rat. IC₅₀ values can vary depending on the specific assay conditions and activators used.

Safety Precautions

This compound is for research use only and has not been approved for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Brain Slice Electrophysiology with HC-070

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HC-070, a potent and selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, in brain slice electrophysiology experiments. The following protocols and data are designed to facilitate the investigation of neural circuits and the effects of TRPC4/5 channel modulation on neuronal activity.

Introduction to this compound

This compound is a small molecule inhibitor of TRPC4 and TRPC5 channels, which are non-selective cation channels expressed in various brain regions, including the amygdala and cortex.[1] These channels are implicated in regulating neuronal excitability and anxiety-related behaviors.[1][2] this compound exhibits nanomolar potency for inhibiting both homomeric and heteromeric TRPC4 and TRPC5 channels.[1][2] Its high selectivity makes it a valuable tool for dissecting the physiological roles of these channels in synaptic transmission and plasticity.

Quantitative Data Summary

The following tables summarize the in vitro and in-slice efficacy of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

Target ChannelAssay TypeActivatorIC50 (nM)Reference
Human TRPC5 (hTRPC5)Calcium Influx-9.3 ± 0.9
Human TRPC4 (hTRPC4)Calcium Influx-46.0 ± 3.9
Human TRPC5 (hTRPC5)Manual Patch ClampLanthanum0.52
Mouse TRPC5 (mTRPC5)Manual Patch ClampLanthanum0.55
Rat TRPC5 (rTRPC5)Manual Patch ClampLanthanum0.32
Human TRPC4 (hTRPC4)Manual Patch ClampEnglerin A0.96
Human TRPC4 (hTRPC4)Manual Patch ClampGTPγS5.72
Human TRPC1/TRPC4Manual Patch ClampM2R activation1.3
Human TRPC1/TRPC5Manual Patch ClampM1R activation4.4

Table 2: Effect of this compound on Neuronal Activity in Brain Slices

Brain RegionNeuronal Activity MeasuredAgonistThis compound ConcentrationObserved EffectReference
Basolateral AmygdalaExcitatory Postsynaptic Currents (EPSCs)Cholecystokinin-tetrapeptide (CCK-4)20 nMSignificantly reduces CCK-4 evoked EPSC frequency

Signaling Pathway of TRPC4/5 Channel Modulation

The following diagram illustrates the proposed mechanism of action for this compound in modulating neuronal activity. GPCR activation can lead to the opening of TRPC4/5 channels, resulting in cation influx and neuronal depolarization. This compound acts as an antagonist to block this channel activity.

HC070_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR G-Protein Coupled Receptor (GPCR) (e.g., CCK-B Receptor) G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC4_5 TRPC4/5 Channel Cation_Infllux Cation_Infllux TRPC4_5->Cation_Infllux Allows HC070 This compound HC070->TRPC4_5 Inhibits Agonist Agonist (e.g., CCK-4) Agonist->GPCR Binds G_protein->PLC Activates IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3_DAG->TRPC4_5 Activates Cation_Influx Cation Influx (Na+, Ca2+) Depolarization Neuronal Depolarization & Increased Excitability Cation_Influx->Depolarization Leads to

Caption: Proposed signaling pathway for this compound inhibition of TRPC4/5 channels.

Experimental Protocols

The following are detailed protocols for performing brain slice electrophysiology experiments with this compound.

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from established methods for preparing viable acute brain slices for electrophysiology.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane)

  • Ice-cold NMDG-based or sucrose-based protective cutting solution

  • Artificial cerebrospinal fluid (aCSF) for recording

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • Recovery chamber and recording chamber

Procedure:

  • Anesthetize the animal deeply with isoflurane and confirm with a tail pinch.

  • Transcardially perfuse the animal with ice-cold, carbogenated protective cutting solution.

  • Rapidly dissect the brain and immerse it in the ice-cold cutting solution.

  • Block the brain to isolate the region of interest (e.g., amygdala).

  • Mount the brain block onto the vibratome stage using cyanoacrylate glue.

  • Prepare the vibratome chamber by filling it with ice-cold, carbogenated cutting solution.

  • Cut coronal or sagittal slices (e.g., 250-300 µm thick) at a slow speed.

  • Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing aCSF at room temperature and continuously bubble with carbogen.

  • Allow slices to recover for at least 1 hour before starting electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application

This protocol outlines the steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.

Materials:

  • Prepared acute brain slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Glass capillaries for pulling patch pipettes

  • Pipette puller

  • Internal solution for patch pipettes

  • Recording aCSF

  • This compound stock solution (in DMSO) and final working solution in aCSF

  • Agonist (e.g., CCK-4) stock and working solutions

  • Perfusion system

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with carbogenated aCSF at a rate of 2-4 ml/min at room temperature or a more physiological temperature (e.g., 32-34°C).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the patch pipette with the appropriate internal solution.

  • Identify a healthy neuron in the region of interest using differential interference contrast (DIC) microscopy.

  • Approach the neuron with the patch pipette and apply positive pressure.

  • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., spontaneous EPSCs or IPSCs) in voltage-clamp mode or membrane potential in current-clamp mode.

  • Prepare the this compound working solution by diluting the stock solution in aCSF to the desired final concentration (e.g., 20 nM). Ensure the final DMSO concentration is minimal (<0.1%).

  • Bath-apply this compound by switching the perfusion line to the aCSF containing this compound. Allow for pre-incubation for a sufficient time (e.g., 5-10 minutes) to ensure equilibration in the tissue.

  • Apply the agonist (e.g., CCK-4) in the continued presence of this compound to assess its inhibitory effect.

  • Perform a washout by switching the perfusion back to the control aCSF to determine if the effects of this compound are reversible.

  • Analyze the data by comparing neuronal activity before, during, and after the application of this compound and the agonist.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a brain slice electrophysiology experiment involving the application of this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Animal_Prep 1. Animal Anesthesia & Perfusion Brain_Dissection 2. Brain Dissection Animal_Prep->Brain_Dissection Slicing 3. Vibratome Slicing (250-300 µm) Brain_Dissection->Slicing Recovery 4. Slice Recovery (>1 hour) Slicing->Recovery Slice_Transfer 5. Transfer Slice to Recording Chamber Recovery->Slice_Transfer Patching 6. Whole-Cell Patch-Clamp Slice_Transfer->Patching Baseline 7. Record Baseline Activity Patching->Baseline HC070_App 8. Bath Apply This compound (e.g., 20 nM) Baseline->HC070_App Agonist_App 9. Apply Agonist (e.g., CCK-4) HC070_App->Agonist_App Washout 10. Washout Agonist_App->Washout Data_Acquisition 11. Data Acquisition Washout->Data_Acquisition Analysis 12. Offline Analysis (e.g., EPSC frequency, amplitude) Data_Acquisition->Analysis Stats 13. Statistical Analysis Analysis->Stats

Caption: General workflow for a brain slice electrophysiology experiment with this compound.

Troubleshooting and Considerations

  • Slice Health: Maintaining healthy brain slices is critical for obtaining reliable data. Ensure all solutions are fresh, properly oxygenated, and at the correct temperature. The dissection and slicing process should be performed as quickly as possible to minimize anoxia.

  • Drug Solubility and Stability: this compound is typically dissolved in DMSO. Prepare fresh working solutions daily and ensure the final DMSO concentration in the recording aCSF is low to avoid off-target effects.

  • Control Experiments: Appropriate vehicle controls (aCSF with the same concentration of DMSO used for this compound) should be performed to rule out any effects of the solvent.

  • Concentration-Response: To fully characterize the effect of this compound, it is recommended to perform a concentration-response curve to determine the IC50 in the specific brain region and cell type of interest.

  • Specificity: While this compound is highly selective for TRPC4/5 channels, it is good practice to consider potential off-target effects, especially at higher concentrations. Comparing results with genetic knockout models, where available, can provide further validation.

References

Application Notes and Protocols: Behavioral Assays in Mice Treated with HC-070

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HC-070, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, in a battery of behavioral assays in mice. The following protocols and data are intended to guide researchers in evaluating the anxiolytic and antidepressant-like effects of this compound.

Introduction

This compound is a small molecule antagonist of TRPC4 and TRPC5 channels, which are highly expressed in brain regions associated with anxiety and depression, such as the amygdala and cortex.[1][2][3] Inhibition of these channels has been shown to produce anxiolytic and antidepressant-like effects in various preclinical models.[1][4] These notes detail the protocols for key behavioral assays used to characterize the in vivo efficacy of this compound and present a summary of the quantitative data obtained from these studies.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels that are downstream of numerous G-protein coupled receptors (GPCRs) that signal via Gαq/11, as well as Gαi and Gαo. In the context of anxiety and fear, TRPC4 and TRPC5 channels in the amygdala are activated by signaling pathways involving Group I metabotropic glutamate receptors (mGluRs) and cholecystokinin 2 (CCK2) receptors. By blocking these channels, this compound can attenuate neuronal excitability in the amygdala, a key brain region for processing fear and anxiety.

HC070_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Amygdala) Glutamate Glutamate mGluR Group I mGluR Glutamate->mGluR binds CCK CCK CCK2R CCK2 Receptor CCK->CCK2R binds Gq11 Gαq/11 mGluR->Gq11 activates CCK2R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC45 TRPC4/5 Channel DAG->TRPC45 activates Ca_Influx Ca²⁺ Influx TRPC45->Ca_Influx allows Neuronal_Excitation Increased Neuronal Excitability Ca_Influx->Neuronal_Excitation Anxiety_Fear Anxiety/Fear Response Neuronal_Excitation->Anxiety_Fear HC070 This compound HC070->TRPC45 inhibits

Figure 1: this compound Signaling Pathway

Experimental Workflow

A typical workflow for evaluating the behavioral effects of this compound in mice is outlined below. This workflow ensures proper acclimatization of the animals and a standardized procedure for drug administration and behavioral testing.

Experimental_Workflow acclimatization Animal Acclimatization (1 week) handling Handling (3-5 days) acclimatization->handling dosing This compound or Vehicle Administration (e.g., oral gavage) handling->dosing pre_test_period Pre-Test Period (e.g., 60 minutes post-dosing) dosing->pre_test_period behavioral_assay Behavioral Assay (e.g., EPM, MBT, TST, FST) pre_test_period->behavioral_assay data_collection Data Collection & Analysis behavioral_assay->data_collection

Figure 2: Experimental Workflow

Data Presentation

The following tables summarize the quantitative data from key behavioral assays performed on mice treated with this compound.

Table 1: Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, p.o.)Open Arm Entries (%)Time in Open Arms (s)
Vehicle-25 ± 515 ± 3
This compound0.330 ± 620 ± 4
This compound140 ± 728 ± 5
This compound355 ± 8 40 ± 6
Diazepam (positive control)1.5 (i.p.)50 ± 735 ± 5
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Data synthesized from

Table 2: Marble Burying Test (MBT)

Treatment GroupDose (mg/kg, p.o.)Number of Marbles Buried
Vehicle-15 ± 2
This compound110 ± 1
This compound37 ± 1
This compound105 ± 1
Zimelidine (positive control)10 (i.p.)6 ± 1**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Data synthesized from

Table 3: Tail Suspension Test (TST)

Treatment GroupDose (mg/kg, p.o.)Immobility Time (s)
Vehicle-150 ± 15
This compound0.3120 ± 12
This compound1100 ± 10
This compound385 ± 9
This compound1070 ± 8
Desipramine (positive control)8 (p.o.)60 ± 7
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data synthesized from

Table 4: Forced Swim Test (FST)

Treatment GroupDose (mg/kg, p.o.)Immobility Time (s)
Vehicle-180 ± 20
This compound0.3140 ± 15
This compound1110 ± 12**
This compound390 ± 10
Imipramine (positive control)20 (i.p.)80 ± 9
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data synthesized from

Experimental Protocols

1. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) of the same size, with a central platform (e.g., 5 x 5 cm).

  • Procedure:

    • Acclimate mice to the testing room for at least 30-60 minutes before the test.

    • Administer this compound or vehicle orally 60 minutes prior to testing.

    • Place the mouse on the central platform, facing one of the open arms.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the number of entries and the time spent in the open and closed arms using a video tracking system.

    • Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.

  • Parameters Measured:

    • Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

    • Time spent in the open arms.

    • Total distance traveled (to assess general locomotor activity).

2. Marble Burying Test (MBT)

The MBT is used to assess repetitive and anxiety-like behaviors in mice. The innate tendency of mice to dig and bury novel objects is the basis of this test.

  • Apparatus: A standard mouse cage (e.g., 26 x 20 x 14 cm) filled with 5 cm of clean bedding. Twenty glass marbles (approximately 1.5 cm in diameter) are evenly spaced on the surface of the bedding.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Administer this compound or vehicle orally 60 minutes prior to testing.

    • Gently place a single mouse in the cage.

    • Allow the mouse to freely explore and interact with the marbles for 30 minutes.

    • After the session, carefully remove the mouse.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Parameters Measured:

    • Number of marbles buried.

3. Tail Suspension Test (TST)

The TST is a widely used screening tool for potential antidepressant drugs. The test is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture.

  • Apparatus: A suspension bar or a ledge from which the mouse can be suspended. The mouse should be high enough off the ground that it cannot escape or hold onto any surfaces.

  • Procedure:

    • Acclimate mice to the testing room.

    • Administer this compound or vehicle orally 60 minutes prior to testing.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes.

    • Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

  • Parameters Measured:

    • Total time of immobility (in seconds).

4. Forced Swim Test (FST)

The FST, also known as the Porsolt despair test, is another common assay for assessing antidepressant-like activity. The test is based on the observation that mice will cease escape-oriented behaviors and become immobile when placed in an inescapable cylinder of water.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.

  • Procedure:

    • Acclimate mice to the testing room.

    • Administer this compound or vehicle orally 60 minutes prior to testing.

    • Gently place the mouse into the water-filled cylinder.

    • The test session is typically 6 minutes long.

    • Record the total duration of immobility during the final 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

  • Parameters Measured:

    • Total time of immobility (in seconds).

5. Contextual Fear Conditioning

This test assesses fear-associated learning and memory.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct context for the recall test.

  • Procedure:

    • Training Day:

      • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

      • Present a conditioned stimulus (CS), such as an auditory tone, followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).

      • Repeat the CS-US pairing as per the experimental design.

    • Contextual Fear Test (24 hours later):

      • Place the mouse back into the same conditioning chamber (without the CS or US).

      • Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Percentage of time spent freezing.

Conclusion

The data and protocols presented here demonstrate that this compound exhibits significant anxiolytic and antidepressant-like effects in mice across a range of well-validated behavioral assays. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of TRPC4/5 channel inhibitors for neuropsychiatric disorders. The provided protocols offer a standardized approach to ensure the reproducibility and reliability of behavioral assessments.

References

Application of HC-070 in High-Throughput Screening for TRPC4/5 Channel Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of HC-070, a potent and selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, in high-throughput screening (HTS) assays. This compound serves as an invaluable tool for identifying and characterizing novel modulators of TRPC4/5, which are implicated in a variety of physiological and pathological processes, including anxiety, depression, and pain.[1][2] This guide outlines the mechanism of action of this compound, presents its pharmacological data in a clear, tabular format, and provides a detailed protocol for a cell-based calcium influx assay suitable for HTS campaigns. Additionally, it includes a protocol for secondary validation using manual patch-clamp electrophysiology and visual diagrams to illustrate key concepts and workflows.

Introduction

TRPC4 and TRPC5 are non-selective cation channels that are highly expressed in the central nervous system, particularly in regions associated with mood and pain regulation like the amygdala.[1] Their involvement in these processes makes them attractive targets for drug discovery. This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both homomeric TRPC4 and TRPC5 channels, as well as heteromeric TRPC1/4 and TRPC1/5 channels.[1][3] Its favorable pharmacological profile makes it an excellent positive control for HTS campaigns aimed at discovering novel TRPC4/5 inhibitors.

Mechanism of Action

This compound is a methylxanthine derivative that acts as an antagonist of TRPC4 and TRPC5 channels. Cryo-electron microscopy studies have revealed that this compound binds to a pocket between adjacent subunits of the TRPC5 channel, near the extracellular side. This binding stabilizes the channel in a non-conductive, closed state, thereby inhibiting ion influx. This allosteric inhibition mechanism provides a clear basis for its antagonistic activity.

Pharmacological Data of this compound

The following tables summarize the in vitro potency of this compound against various TRPC channel isoforms and activation methods. This data is crucial for establishing appropriate concentrations for HTS assays and for comparing the potency of newly identified compounds.

TargetAssay TypeActivatorIC50 (nM)SpeciesReference
hTRPC5Calcium Influx (FLIPR)-9.3 ± 0.9Human
hTRPC4Calcium Influx (FLIPR)-46.0 ± 3.9Human
hTRPC5Whole-Cell Patch ClampLanthanum0.52Human
mTRPC5Whole-Cell Patch ClampLanthanum0.55Mouse
rTRPC5Whole-Cell Patch ClampLanthanum0.32Rat
hTRPC4Whole-Cell Patch ClampEnglerin A0.96Human
hTRPC4Whole-Cell Patch ClampGTPγS5.72Human
hTRPC1/4Whole-Cell Patch ClampM2R1.3Human
hTRPC1/5Whole-Cell Patch ClampM1R4.4Human
hTRPC1/5Whole-Cell Patch ClampLanthanum1.4Human
hTRPC3--~1000Human

Table 1: In Vitro Potency of this compound. This table provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound for different TRPC channel subtypes and assay conditions. h: human, m: mouse, r: rat.

High-Throughput Screening Protocol: Calcium Influx Assay

This protocol describes a robust, cell-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR) system. This assay is suitable for screening large compound libraries for inhibitors of TRPC5.

Experimental Workflow

HTS_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293 cells stably expressing hTRPC5 B Induce hTRPC5 expression (e.g., with tetracycline) A->B C Incubate for 20-30 hours B->C D Load cells with a calcium indicator dye (e.g., Fluo-4 AM) C->D E Add test compounds and this compound (control) D->E F Incubate E->F G Add agonist (optional, if not constitutively active) F->G H Measure fluorescence on FLIPR G->H I Calculate % inhibition H->I J Generate dose-response curves I->J K Determine IC50 values J->K

High-Throughput Screening Workflow for TRPC5 Inhibitors.

Materials
  • HEK293 cell line stably expressing human TRPC5 (hTRPC5) under an inducible promoter.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Inducing agent (e.g., 1 µg/mL tetracycline or doxycycline).

  • 384-well black wall, clear bottom cell culture plates.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+, 10 mM HEPES, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Test compound library.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol
  • Cell Plating:

    • Culture HEK293-hTRPC5 cells according to standard protocols.

    • Plate cells at a density of approximately 35,000 cells/well in a 384-well plate.

    • Induce hTRPC5 expression by adding 1 µg/mL tetracycline or doxycycline to the culture medium.

    • Incubate the plates for 20-30 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in the assay buffer.

    • Remove the culture medium from the cell plate and add 25 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in assay buffer. The final DMSO concentration should be kept below 0.9% to avoid assay interference.

    • Add the diluted compounds to the cell plate. Include wells with vehicle control (DMSO) and a positive control (a known concentration of this compound, e.g., 1 µM for complete inhibition).

  • Fluorescence Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Measure baseline fluorescence for a short period (e.g., 10 seconds).

    • If the channel requires activation, add an agonist at an EC70-EC80 concentration. For constitutively active or lanthanide-activated channels, this step may be omitted.

    • Continue to measure fluorescence for a defined period (e.g., 10 minutes) to capture the inhibition of the calcium signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the positive (this compound) and negative (vehicle) controls.

    • Plot the percentage of inhibition against the compound concentration to generate dose-response curves.

    • Determine the IC50 values for active compounds using a suitable curve-fitting algorithm.

Secondary Assay Protocol: Whole-Cell Manual Patch-Clamp

For hit validation and detailed mechanistic studies, whole-cell patch-clamp electrophysiology is the gold standard. This technique directly measures ion channel currents, providing high-resolution data on compound potency and mechanism of action.

Signaling Pathway and Inhibition

TRPC5_Inhibition cluster_pathway TRPC5 Activation and Inhibition Activator Activator (e.g., Lanthanum, M1R activation) TRPC5 TRPC5 Channel (Closed State) Activator->TRPC5 Binds to/Activates TRPC5_Open TRPC5 Channel (Open State) TRPC5->TRPC5_Open Conformational Change Ca_Influx Ca2+ Influx TRPC5_Open->Ca_Influx Allows Cell_Response Cellular Response Ca_Influx->Cell_Response HC070 This compound HC070->TRPC5 Binds and Stabilizes Closed State

Mechanism of TRPC5 Channel Inhibition by this compound.

Materials
  • HEK293 cells expressing the target TRPC channel.

  • Glass coverslips.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): e.g., 125 NaCl, 2.5 KCl, 1.8 CaCl2, 0.8 MgCl2, 1.3 NaH2PO4, 26 NaHCO3, 25 glucose.

  • Intracellular solution (in mM): e.g., 110 KCl, 10 NaCl, 1 MgCl2, 0.5 CaCl2, 10 HEPES, 4 MgATP, 0.4 NaGTP.

  • Channel activator (e.g., Lanthanum, Englerin A).

  • This compound and test compounds.

Protocol
  • Cell Preparation:

    • Plate cells on glass coverslips 18-24 hours before the experiment.

    • Induce channel expression if necessary.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull patch pipettes from borosilicate glass and fill them with intracellular solution. Pipette resistance should be 2.5-4 MΩ.

  • Whole-Cell Recording:

    • Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

    • Record baseline currents.

  • Compound Application:

    • Apply the channel activator to elicit a stable current.

    • Apply different concentrations of this compound or the test compound via the perfusion system.

    • Record the inhibition of the channel current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Generate dose-response curves and determine IC50 values.

Conclusion

This compound is a critical tool for the study of TRPC4 and TRPC5 channels. Its high potency and selectivity make it an ideal positive control for high-throughput screening campaigns. The protocols provided in this application note offer a starting point for the development and validation of assays to identify novel modulators of these important drug targets. The combination of a primary HTS calcium influx assay and a secondary electrophysiological validation provides a robust workflow for hit identification and characterization in drug discovery programs targeting TRPC4/5 channels.

References

Troubleshooting & Optimization

Technical Support Center: Interpreting Unexpected Results with HC-070 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the TRPC4/5 channel antagonist, HC-070.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical subfamily members 4 and 5 (TRPC4 and TRPC5), which are non-selective cation channels.[1][2] It functions by binding to the TRPC5 channel, stabilizing it in a nonconductive closed state.[3] this compound also demonstrates inhibitory activity against TRPC4-containing channels.[1][4] It is over 400-fold selective for TRPC4 and TRPC5 over a wide range of other molecular targets, including other ion channels, receptors, and kinases.

Q2: What is the difference in this compound potency between in vitro assay types?

Researchers may observe differences in the measured IC50 values for this compound depending on the experimental setup. For instance, in whole-cell manual patch clamp assays, this compound inhibited lanthanum-activated human TRPC5-mediated currents with a significantly more potent IC50 (0.52 nM) compared to fluorometric calcium influx assays (9.3 ± 0.9 nM). This increased potency in electrophysiological compared to fluorometric assays is a phenomenon that has been observed for other TRP channels as well.

Q3: Is this compound effective in vivo?

Yes, upon oral administration in mice, this compound achieves sufficient exposure levels in the brain and plasma to test for behavioral activity. Studies have shown that this compound can produce anxiolytic and antidepressant-like effects in various behavioral models.

Q4: There is information in our internal documents about this compound and the NLRP3 inflammasome. Is this correct?

Based on publicly available scientific literature, this compound is a well-characterized antagonist of TRPC4 and TRPC5 channels. There is no direct evidence in the provided search results to suggest that this compound directly targets or modulates the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a distinct signaling pathway typically involving a priming signal (like LPS) and an activation signal (like ATP or nigericin), leading to caspase-1 activation and IL-1β release. It is possible that downstream effects of TRPC4/5 inhibition could indirectly influence inflammatory pathways, but this is not its primary mechanism of action. Researchers should focus their experimental design and interpretation of results on the well-established role of this compound as a TRPC4/5 antagonist.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayIC50 ValueReference(s)
Human TRPC5 (hTRPC5) - Calcium Influx Assay9.3 ± 0.9 nM
Human TRPC4 (hTRPC4) - Calcium Influx Assay46.0 ± 3.9 nM
Human TRPC5 (hTRPC5) - Whole-Cell Patch Clamp0.52 nM
Human TRPC4 (hTRPC4) - Manual Patch Clamp (Englerin A induced)0.96 nM
Human TRPC4 (hTRPC4) - Manual Patch Clamp (GTPγS induced)5.72 nM

Troubleshooting Guide

Scenario 1: Inconsistent or Noisy Results in Calcium Imaging Assays

Question: We are using a fluorescent calcium indicator to measure TRPC4/5 inhibition by this compound in a cell line, but our results are highly variable between wells and experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Cell Health and Density:

    • Verify Cell Viability: Ensure cells are healthy and not overgrown or stressed, as this can affect calcium signaling. Perform a viability assay (e.g., Trypan Blue) before seeding.

    • Optimize Seeding Density: Inconsistent cell numbers can lead to variable fluorescence signals. Determine an optimal seeding density that results in a confluent monolayer on the day of the experiment.

  • Compound Preparation and Handling:

    • Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell health or assay performance (typically <0.1%).

  • Assay Conditions:

    • Inconsistent Incubation Times: Standardize all incubation times for cell plating, compound treatment, and dye loading.

    • Temperature Fluctuations: Maintain a constant temperature (typically 37°C) throughout the experiment, as temperature can influence ion channel activity and dye loading.

  • Instrumentation:

    • Improper Plate Reader Settings: Optimize the plate reader's gain, excitation, and emission wavelengths for the specific calcium indicator being used.

    • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling.

Scenario 2: Lack of Expected In Vivo Behavioral Effect

Question: We administered this compound to mice as described in the literature, but we did not observe the expected anxiolytic or antidepressant-like effects in our behavioral paradigm (e.g., elevated plus maze, forced swim test). Why might this be?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics and Dosing:

    • Confirm Compound Administration: Ensure the correct dose was administered via the appropriate route (e.g., oral gavage).

    • Assess Brain and Plasma Exposure: If possible, perform pharmacokinetic analysis to confirm that this compound has reached sufficient concentrations in the brain and plasma. The unbound brain concentration is particularly important for in vivo efficacy.

    • Timing of Behavioral Testing: The timing of the behavioral test relative to compound administration is critical. Refer to published studies for optimal timing.

  • Animal Model and Strain:

    • Strain Differences: The behavioral effects of compounds can vary between different mouse strains. Ensure the strain used is appropriate for the behavioral model.

    • Animal Handling and Stress: Excessive handling or stress can influence behavioral outcomes. Acclimate animals to the testing room and handle them gently.

  • Behavioral Paradigm:

    • Protocol Adherence: Strictly adhere to the established protocol for the behavioral test. Minor variations in apparatus, lighting, or procedure can significantly impact results.

    • Baseline Anxiety/Depression Levels: The effect of an anxiolytic or antidepressant may be more pronounced in animals with higher baseline levels of anxiety or depression. Consider using a stress-induced model if appropriate.

Scenario 3: Unexpected Off-Target Effects or Cytotoxicity

Question: At higher concentrations, we are observing a decrease in cell viability or other effects that do not seem related to TRPC4/5 inhibition. How can we determine if this is an off-target effect?

Possible Causes and Troubleshooting Steps:

  • Confirm On-Target Activity:

    • Use a Lower Concentration Range: First, confirm that you can observe the expected TRPC4/5 inhibition at lower, non-toxic concentrations of this compound.

    • Positive and Negative Controls: Include appropriate positive and negative controls in your experiments. For example, use a known TRPC4/5 agonist to stimulate the channels and a vehicle control.

  • Investigate Off-Target Effects:

    • CRISPR/Cas9 Knockout: To definitively distinguish between on-target and off-target effects, consider using CRISPR/Cas9 to generate a cell line lacking TRPC4 and/or TRPC5. If the unexpected effect persists in the knockout cells, it is likely an off-target effect.

    • Consult Selectivity Data: this compound has been shown to be highly selective, but it is always good practice to review available selectivity profiling data.

  • Assess Cytotoxicity:

    • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your specific cell line. This will help you establish a therapeutic window for your experiments.

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay

This protocol describes a general method for measuring the inhibition of TRPC4/5 channels using a fluorescent calcium indicator in a plate-based format.

Materials:

  • HEK293 cells stably expressing human TRPC4 or TRPC5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPC channel agonist (e.g., Englerin A for TRPC4/5, or LaCl₃ for TRPC5)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescent plate reader

Procedure:

  • Cell Seeding: Seed the TRPC4 or TRPC5 expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells once with HBSS.

    • Add the this compound dilutions to the appropriate wells. Include vehicle control wells.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in a fluorescent plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen indicator (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the TRPC channel agonist to all wells using the plate reader's injection system.

    • Continue to measure fluorescence for 2-5 minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control wells.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Elevated Plus Maze (EPM) for Anxiety

This protocol provides a general framework for assessing the anxiolytic effects of this compound in mice.

Materials:

  • Elevated plus maze apparatus

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Video tracking software

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the start of the experiment. The room should be dimly lit.

  • Compound Administration:

    • Administer this compound or vehicle via oral gavage at the desired dose and time point before testing (e.g., 60 minutes prior).

  • Behavioral Testing:

    • Place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

    • Total distance traveled can be used to assess for any confounding effects on locomotor activity.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare the this compound treated group to the vehicle control group.

Visualizations

HC070_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC4_5 TRPC4/5 Channel (Closed State) TRPC4_5_open TRPC4/5 Channel (Open State) TRPC4_5->TRPC4_5_open Conformational Change Ca_influx Ca²⁺ Influx TRPC4_5_open->Ca_influx Allows Agonist Agonist (e.g., Englerin A, La³⁺) Agonist->TRPC4_5 Activates Downstream Downstream Signaling Ca_influx->Downstream HC070 This compound HC070->TRPC4_5 Binds & Stabilizes

Caption: Mechanism of action of this compound on TRPC4/5 channels.

Experimental_Workflow start Start: Hypothesis Formulation exp_design Experimental Design (e.g., In Vitro vs. In Vivo) start->exp_design cell_prep Cell Culture & Seeding (In Vitro) exp_design->cell_prep animal_prep Animal Acclimation & Dosing (In Vivo) exp_design->animal_prep treatment This compound Treatment cell_prep->treatment animal_prep->treatment assay Perform Assay (e.g., Calcium Imaging, EPM) treatment->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis & Statistics data_acq->data_an interpretation Interpretation of Results data_an->interpretation end Conclusion interpretation->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Tree start Unexpected Result Observed check_controls Are controls (positive/negative) behaving as expected? start->check_controls controls_no Troubleshoot Assay Setup: - Reagent stability - Instrument settings - Protocol adherence check_controls->controls_no No controls_yes Is the unexpected result reproducible? check_controls->controls_yes Yes reproducible_no Investigate Experimental Variability: - Pipetting/handling errors - Environmental factors - Single anomalous event controls_yes->reproducible_no No reproducible_yes Consider Biological vs. Technical Cause controls_yes->reproducible_yes Yes biological Hypothesize Biological Reason: - Off-target effect - Unexpected pathway interaction - Cell line/animal model specificity reproducible_yes->biological technical Investigate Technical Cause: - Compound degradation - Incorrect concentration - Solvent effects reproducible_yes->technical design_new_exp Design Follow-up Experiment (e.g., dose-response, knockout cells) biological->design_new_exp technical->design_new_exp

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: Optimizing HC-070 for TRPC4/5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HC-070 to achieve maximal and reliable inhibition of TRPC4 and TRPC5 channels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my experiments?

A1: The optimal concentration of this compound depends on the experimental system and the specific TRPC channel subtype you are targeting. This compound is a highly potent inhibitor with low nanomolar to sub-nanomolar activity.[1][2][3][4]

  • For cell-based calcium influx assays: A starting concentration range of 1 nM to 100 nM is recommended. More than 90% inhibition of human TRPC5 is observed at concentrations of 31 nM or above.[5]

  • For whole-cell patch-clamp electrophysiology: this compound is significantly more potent in these assays. A concentration range of 0.1 nM to 10 nM is a suitable starting point.

  • For tissue slice preparations: A concentration of 20 nM has been shown to be effective in reducing neuronal activity in amygdala slices.

Always perform a dose-response curve to determine the optimal IC50 in your specific cell type or system.

Q2: I am seeing different IC50 values between my calcium imaging and electrophysiology experiments. Why is that?

A2: It is common to observe higher potency (lower IC50 values) in electrophysiological assays compared to fluorometric (calcium imaging) assays. This discrepancy can be attributed to several factors, including the direct measurement of ion flow in patch-clamp versus the indirect measurement via a fluorescent reporter, and potential differences in buffer compositions or cell health between the two techniques.

Table 1: this compound IC50 Values (Fluorometric Calcium Influx Assays)
Target ChannelSpeciesIC50 (nM)Reference
TRPC5Human9.3 ± 0.9
TRPC4Human46.0 ± 3.9
Table 2: this compound IC50 Values (Whole-Cell Patch-Clamp)
Target ChannelSpeciesActivation MethodIC50 (nM)Reference
TRPC5HumanLa³⁺0.52 ± 0.11
TRPC5MouseLa³⁺0.55 ± 0.11
TRPC5RatLa³⁺0.32 ± 0.05
TRPC4HumanM2R (Carbachol)0.49
TRPC4HumanEnglerin A0.96
TRPC4HumanGTPγS5.72
TRPC1/TRPC4HumanM2R (Carbachol)1.3
TRPC1/TRPC5HumanLa³⁺1.4
TRPC1/TRPC5HumanM1R (Carbachol)4.4

Q3: How should I prepare my this compound stock and working solutions?

A3: Proper preparation of this compound solutions is critical for reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. When stored properly at -20°C or -80°C, the DMSO stock solution is stable for extended periods (1-2 years).

  • Working Dilutions: For in vitro experiments, dilute the DMSO stock into your aqueous experimental buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects on your cells. The maximal solubility of this compound in Ringer's solution has been measured at 1.9 μM.

  • Stability in Media: The stability of this compound in aqueous solutions over long incubation times has not been extensively reported. For multi-day experiments, it is advisable to refresh the media with freshly diluted this compound daily. Degradation of compounds in culture media can lead to a decrease in pH and loss of activity.

G cluster_prep Solution Preparation Workflow stock 10 mM Stock in DMSO (Store at -80°C) intermediate Intermediate Dilution (Optional, in DMSO) stock->intermediate Dilute working Final Working Solution (≤0.1% DMSO in buffer/media) intermediate->working Final Dilution experiment Add to Cells working->experiment Use Immediately

Caption: Workflow for preparing this compound solutions.

Q4: I am not observing any inhibition of my TRPC4/5 channels. What could be the problem?

A4: Lack of inhibition can stem from several issues. Use the following decision tree to troubleshoot the problem.

G start No Inhibition Observed q1 Is TRPC4/5 channel activation confirmed? start->q1 res1 Troubleshoot agonist application or channel expression. Ensure positive control works. q1->res1 No q2 Was this compound solution prepared correctly? q1->q2 Yes a1_yes Yes a1_no No res2 Prepare fresh stock and working solutions. Verify final DMSO concentration. q2->res2 No q3 Is the this compound concentration and pre-incubation time adequate? q2->q3 Yes a2_yes Yes a2_no No res3 Increase concentration or pre-incubation time. Perform a dose-response curve. q3->res3 No res4 Consider issues with cell health, experimental buffer, or compound degradation. q3->res4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for lack of this compound inhibition.

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective inhibitor for TRPC4 and TRPC5. It has been shown to be at least 400-fold selective for human TRPC4 and TRPC5 over a wide range of other molecular targets. In a large screening panel, this compound at a concentration of 1 µM showed less than 50% inhibition in all assayed targets, which included other ion channels, receptors, enzymes, and transporters. The most significant off-target activity noted is weak inhibition of TRPC3, with an IC50 of approximately 1 µM.

Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol is designed for measuring TRPC4/5-mediated calcium influx in a 96-well plate format.

Reagents and Equipment:

  • Cells expressing TRPC4 or TRPC5

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM (acetoxymethyl) ester

  • DMSO (anhydrous)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • TRPC4/5 agonist (e.g., Englerin A, LaCl₃, or a GPCR agonist like Carbachol)

  • This compound

  • Fluorescence microplate reader with Ex/Em filters for ~490/525 nm

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading Solution Preparation: Prepare a 2X working solution of Fluo-4 AM. For example, mix 10 µL of a 1 mM Fluo-4 AM stock in DMSO with 10 µL of 20% Pluronic F-127 in DMSO, then bring the volume to 10 mL with HBSS for a final Fluo-4 concentration of ~2 µM.

  • Cell Loading: Remove the culture medium from the wells. Add 100 µL of the Fluo-4 AM dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • This compound Pre-incubation: Add your desired concentrations of this compound (prepared as 2X concentrations) to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Reading: Place the plate in the reader and measure the baseline fluorescence for 30-60 seconds.

  • Agonist Addition & Measurement: Add the TRPC4/5 agonist (at a pre-determined optimal concentration) and immediately begin measuring the fluorescence intensity kinetically for 3-5 minutes.

G cluster_pathway GPCR-TRPC4/5 Signaling Pathway agonist Agonist (e.g., Carbachol) gpcr GPCR (e.g., M1/M2) agonist->gpcr plc PLC Activation gpcr->plc dag DAG Production plc->dag trpc TRPC4/5 Channel Activation dag->trpc calcium Ca²⁺ Influx trpc->calcium response Cellular Response calcium->response hc070 This compound hc070->trpc Inhibition

Caption: Simplified TRPC4/5 activation pathway and this compound inhibition point.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring TRPC4/5 currents and their inhibition by this compound.

Reagents and Equipment:

  • Cells expressing TRPC4 or TRPC5 on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 145 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 5 Na₂ATP, 0.1 Na₂GTP (pH 7.2 with CsOH).

  • TRPC4/5 agonist

  • This compound

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. Approach a target cell with the patch pipette while applying positive pressure.

  • Seal Formation: Once the pipette touches the cell, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 2-5 seconds to elicit currents.

  • Channel Activation: Perfuse the cell with the TRPC4/5 agonist to activate the channels and establish a stable baseline current.

  • This compound Application: Once a stable current is achieved, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current inhibition over time until a new steady-state is reached. To construct a dose-response curve, sequentially apply increasing concentrations of this compound.

  • Washout: After recording, perfuse with the agonist-containing solution without this compound to check for reversibility of inhibition.

References

Technical Support Center: Validating HC-070 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for validating the activity of the novel PI3K inhibitor, HC-070, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. It specifically targets the p110α subunit, a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. By inhibiting PI3K, this compound blocks the conversion of PIP2 to PIP3, leading to the downstream suppression of pro-survival and proliferation signals.

Q2: How do I determine the optimal concentration range for this compound in my cell line?

A2: The optimal concentration will vary depending on the cell line's genetic background and proliferation rate. We recommend starting with a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell viability. A typical starting range for initial experiments is between 0.01 µM and 10 µM.

Q3: What are the expected downstream effects of this compound treatment?

A3: Successful inhibition of PI3K by this compound should result in a decrease in the phosphorylation of key downstream signaling proteins. The most critical biomarker to assess is the phosphorylation of Akt (at Ser473 and Thr308). You should also observe reduced phosphorylation of subsequent pathway components like PRAS40 and S6 Ribosomal Protein.

Troubleshooting Guide

Issue 1: this compound shows no effect on cell viability in my new cell line.

This is a common issue when moving an inhibitor into a new biological context. The lack of effect can stem from the compound's properties, the experimental setup, or the intrinsic biology of the cell line.

Potential Cause 1: Compound Inactivity The compound may have degraded due to improper storage or handling.

Solution:

  • Verify Compound Integrity: Confirm that this compound has been stored under the recommended conditions (e.g., -20°C, desiccated, protected from light).

  • Prepare Fresh Stock: Prepare a fresh stock solution in the recommended solvent (e.g., DMSO) immediately before use. Avoid repeated freeze-thaw cycles.

Potential Cause 2: Cell Line Insensitivity The chosen cell line may not rely on the PI3K/Akt/mTOR pathway for survival and proliferation. This is common in cell lines with activating mutations in pathways parallel to or downstream of PI3K (e.g., RAS or RAF mutations).

Solution:

  • Cell Line Profiling: Check the mutational status of your cell line. Cell lines with activating PIK3CA mutations are often sensitive to PI3K inhibitors, while those with KRAS or BRAF mutations may be resistant.

  • Use a Positive Control Cell Line: Test this compound in a cell line known to be sensitive to PI3K inhibition (e.g., MCF-7, BT-474) alongside your new cell line to confirm that the compound and your technique are working as expected.

Issue 2: I don't see a decrease in phosphorylated Akt (p-Akt) after this compound treatment.

Failure to observe the expected modulation of the direct downstream target is a critical sign that the inhibitor is not engaging its target effectively within the cell.

Potential Cause 1: Insufficient Incubation Time or Concentration The kinetics of target inhibition can vary between cell lines. The chosen time point may be too early to observe a significant decrease in p-Akt, or the concentration may be too low.

Solution:

  • Perform a Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 5x the viability IC50) and collect lysates at various time points (e.g., 1, 4, 8, and 24 hours) to determine the optimal treatment duration.

  • Perform a Dose-Response Experiment for Target Engagement: Treat cells for a fixed duration (determined from your time-course experiment) with a range of this compound concentrations to determine the concentration required for effective target inhibition.

Table 1: Example Dose-Response for p-Akt Inhibition

This compound Conc. (µM) % p-Akt (Ser473) Inhibition (vs. Vehicle)
0.01 5%
0.1 28%
0.5 75%
1.0 92%

| 5.0 | 98% |

Potential Cause 2: High Basal Pathway Activity The cell line may have extremely high basal levels of PI3K signaling due to upstream receptor tyrosine kinase (RTK) activation, requiring higher concentrations of the inhibitor to achieve suppression.

Solution:

  • Serum Starvation: Before treatment, culture the cells in low-serum or serum-free media for 12-24 hours. This reduces the baseline signaling from growth factors in the serum, making the effects of the inhibitor more apparent.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours (or a time point relevant to your cell line's doubling time) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-Akt
  • Cell Treatment & Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.

Diagrams

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110α PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Thr308 Downstream Downstream Targets (PRAS40, S6K, etc.) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Ser473 Proliferation Cell Survival & Proliferation Downstream->Proliferation HC070 This compound HC070->PI3K

Caption: The PI3K/Akt signaling pathway with this compound inhibition point.

Validation_Workflow cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Data Analysis start Seed cells in 96-well plates treat_viability Treat with this compound dose-response (72h) start->treat_viability assay_viability Perform CellTiter-Glo or MTT Assay treat_viability->assay_viability calc_ic50 Calculate IC50 Value assay_viability->calc_ic50 treat_target Treat with this compound (Time course & Dose response) calc_ic50->treat_target Use IC50 to inform concentration range seed_6well Seed cells in 6-well plates seed_6well->treat_target lyse Harvest Cell Lysates treat_target->lyse wb Western Blot for p-Akt / Total Akt lyse->wb analyze Correlate IC50 with p-Akt Inhibition (EC50) wb->analyze conclusion Confirm On-Target Activity analyze->conclusion

Caption: Experimental workflow for validating this compound activity in a new cell line.

Troubleshooting_Tree start Issue: No effect of this compound on cell viability q1 Is the compound active and are controls working? start->q1 sol1 Action: Prepare fresh stock. Use a sensitive positive control cell line. q1->sol1 No q2 Does the cell line depend on the PI3K pathway? q1->q2 Yes sol2 Action: Check mutational status (e.g., PIK3CA, KRAS). Confirm p-Akt baseline. q2->sol2 Unsure q3 Is target (p-Akt) inhibited? q2->q3 Yes end Conclusion: Cell line is resistant q2->end No sol3 Action: Optimize treatment (time/dose). Serum starve cells before treatment. q3->sol3 No success Conclusion: On-target activity confirmed q3->success Yes

Caption: Troubleshooting decision tree for lack of this compound activity.

How to assess the selectivity of HC-070 in your experimental model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the selectivity of HC-070, a potent antagonist of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels, in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule antagonist of TRPC4 and TRPC5 ion channels.[1][2] It exhibits nanomolar potency for these channels and is used as a chemical probe to study their physiological and pathological roles.[3][4]

Q2: Why is it important to assess the selectivity of this compound in my experimental model?

A2: While this compound is known to be highly selective for TRPC4 and TRPC5, it is crucial to verify its selectivity within your specific experimental system.[5] This ensures that the observed effects are indeed due to the inhibition of the intended targets and not a result of off-target interactions, which could lead to misinterpretation of your results.

Q3: What are the known off-targets of this compound?

A3: Published data indicates that this compound has a high degree of selectivity. It weakly inhibits TRPC3 with an IC50 of 1 µM. It has been shown to be at least 400-fold selective for human TRPC4 and TRPC5 over a wide range of other molecular targets, including other ion channels, receptors, enzymes, and kinases, where it showed less than 50% inhibition at a concentration of 1 µM.

Q4: What are the key experimental approaches to determine the selectivity of this compound?

A4: The two primary methods for assessing the selectivity of ion channel inhibitors like this compound are:

  • Electrophysiology (Patch-Clamp): This is the gold standard for directly measuring ion channel activity and the effect of inhibitors.

  • Cell-Based Functional Assays (Calcium Imaging): These assays indirectly measure ion channel activity by detecting changes in intracellular calcium levels upon channel activation.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound against its primary targets and a known off-target. This data can serve as a reference for your own experimental findings.

TargetSpeciesAssay TypeAgonistIC50Reference
hTRPC5 HumanCell-based-9.3 nM
hTRPC4 HumanCell-based-46 nM
hTRPC5 HumanPatch-clampLanthanum0.52 nM
mTRPC5 MousePatch-clampLanthanum0.55 nM
rTRPC5 RatPatch-clampLanthanum0.32 nM
hTRPC4 HumanPatch-clampEnglerin A0.96 nM
hTRPC4 HumanPatch-clampGTPγS5.72 nM
hTRPC1/TRPC4 HumanPatch-clampM2R activation1.3 nM
hTRPC1/TRPC5 HumanPatch-clampLa3+ & M1R activation1.4 nM & 4.4 nM
hTRPC3 HumanCell-based-1 µM

Experimental Protocols & Workflows

A crucial step in assessing selectivity is to compare the potency of this compound on your primary targets (TRPC4/5) with its potency on a panel of potential off-targets.

G cluster_0 Experimental Workflow for this compound Selectivity Profiling start Start: Define Experimental Goals select_targets Select On- and Off-Target Ion Channels (e.g., TRPC3, TRPC6, TRPV1, Nav, Cav) start->select_targets select_assay Choose Assay Platform (Electrophysiology or Calcium Imaging) select_targets->select_assay cell_prep Prepare Cells Expressing Target Channels (e.g., HEK293, CHO) select_assay->cell_prep dose_response Perform Dose-Response Experiments with this compound cell_prep->dose_response data_analysis Analyze Data and Calculate IC50 Values dose_response->data_analysis selectivity_index Calculate Selectivity Index (IC50 off-target / IC50 on-target) data_analysis->selectivity_index conclusion Conclusion on Selectivity Profile selectivity_index->conclusion

Experimental workflow for assessing this compound selectivity.
Protocol 1: Automated Patch-Clamp Electrophysiology

This method provides a direct measure of ion channel currents and is considered the gold standard for characterizing ion channel modulators.

1. Cell Preparation:

  • Use a stable cell line (e.g., HEK293 or CHO) expressing the human TRPC4, TRPC5, or a selected off-target ion channel.

  • Culture cells to 70-80% confluency before the experiment.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4.

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2.

3. Electrophysiology Recordings:

  • Use an automated patch-clamp system (e.g., QPatch).

  • Establish a whole-cell patch-clamp configuration.

  • Hold cells at a membrane potential of -60 mV.

  • Activate the target channel using a specific agonist (e.g., 100 nM Englerin A for TRPC4/5).

  • Apply a range of this compound concentrations to determine the dose-dependent inhibition of the agonist-induced current.

4. Data Analysis:

  • Measure the peak current amplitude at each this compound concentration.

  • Normalize the current to the control (agonist alone).

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Calcium Imaging Assay

This high-throughput method is suitable for screening and profiling compounds by measuring changes in intracellular calcium.

1. Cell Preparation:

  • Seed HEK293 or CHO cells stably co-expressing the target ion channel (e.g., TRPC4) and a G-protein coupled receptor (GPCR) that couples to the Gq/11 or Gi/o pathway (e.g., a muscarinic or opioid receptor) in a 96- or 384-well black-walled, clear-bottom plate.

  • Culture cells overnight to form a monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Probenecid can be included to prevent dye leakage.

  • Remove the culture medium and add the dye-loading solution to the cells.

  • Incubate for 30-60 minutes at 37°C.

3. Compound Application and Signal Detection:

  • Use a fluorescence microplate reader (e.g., FLIPR™ or FlexStation).

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of this compound and incubate for a predetermined time.

  • Add a specific agonist (e.g., Carbachol to activate endogenous muscarinic receptors in HEK293 cells, or DAMGO for co-expressed µ-opioid receptors) to stimulate the channel.

  • Record the fluorescence signal over time.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline.

  • Normalize the response to the control (agonist alone).

  • Plot the normalized response against the this compound concentration and fit the data to determine the IC50 value.

Signaling Pathway

Understanding the signaling pathway of TRPC4 and TRPC5 is essential for designing and interpreting your experiments. These channels are typically activated downstream of Gq/11 or Gi/o-coupled GPCRs.

G cluster_0 TRPC4/5 Signaling Pathway Agonist Agonist GPCR GPCR (Gq/11 or Gi/o-coupled) Agonist->GPCR binds G_protein Gαβγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 activates Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx HC070 This compound HC070->TRPC4_5 inhibits

Activation of TRPC4/5 channels via the Gq/11 signaling pathway and inhibition by this compound.

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Unstable GΩ seal 1. Unhealthy cells.2. Debris in solutions or on pipette tip.3. Mechanical vibration.1. Use cells at optimal confluency and minimize enzymatic digestion time.2. Filter all solutions (0.22 µm) and fire-polish pipette tips.3. Ensure the anti-vibration table is active and there are no sources of mechanical drift.
High electrical noise 1. Improper grounding.2. External electromagnetic interference.3. Poorly chlorinated Ag/AgCl electrode.1. Ensure all equipment is connected to a common ground.2. Use a Faraday cage to shield the setup.3. Re-chlorinate or replace the electrode.
Loss of whole-cell configuration ("seal loss") 1. Excessive suction during breakthrough.2. Poor cell health.3. Pipette drift.1. Apply brief, gentle suction pulses.2. Ensure cells are healthy.3. Check for and minimize sources of mechanical drift.
No or weak agonist-induced current 1. Low channel expression.2. Inactive agonist.3. Incorrect holding potential.1. Verify channel expression (e.g., via qPCR or Western blot).2. Prepare fresh agonist solution.3. Confirm the appropriate holding potential for the target channel.
Calcium Imaging Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence 1. Incomplete removal of extracellular dye.2. Cell autofluorescence.3. Serum in the assay buffer.1. Ensure thorough washing after dye loading.2. Include a "no-dye" control to measure background.3. Use a serum-free assay buffer.
Low signal-to-noise ratio 1. Suboptimal dye concentration or loading.2. Low channel expression or activity.3. Inappropriate agonist concentration.1. Titrate the dye concentration and optimize loading time and temperature.2. Use a cell line with robust channel expression.3. Perform an agonist dose-response curve to determine the optimal concentration (EC80-EC90).
Spurious or inconsistent results 1. Uneven cell seeding.2. Compound precipitation.3. Phototoxicity or dye bleaching.1. Ensure a uniform cell monolayer.2. Check the solubility of this compound in the assay buffer.3. Minimize light exposure and use an anti-fade reagent if necessary.
False positives/negatives 1. Compound autofluorescence.2. Cytotoxicity of the compound.3. Quenching of the fluorescent signal.1. Screen compounds for autofluorescence at the assay wavelengths.2. Perform a cell viability assay in parallel.3. Check for quenching effects by the compound.

References

Validation & Comparative

A Head-to-Head Comparison of TRPC4/5 Inhibitors: HC-070 vs. ML204 in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. This guide provides a detailed in vivo comparison of two prominent TRPC4/5 inhibitors: HC-070 and ML204, focusing on their efficacy, and underlying mechanisms of action.

This comparative analysis synthesizes available preclinical data to aid in the selection and application of these small molecules in in vivo research. We present quantitative data in structured tables, detail experimental methodologies, and provide visual representations of key signaling pathways and experimental workflows.

At a Glance: Key In Vivo Efficacy Data

The following tables summarize the key in vivo efficacy data for this compound and ML204 in various animal models.

Table 1: In Vivo Efficacy of this compound
Therapeutic AreaAnimal ModelDosing (Route)Key Findings
Anxiety Mouse (Elevated Plus Maze)0.3, 1, 3 mg/kg (p.o.)Significantly increased open arm entries at 3 mg/kg, indicating anxiolytic effects.[1]
Mouse (Marble Burying)1, 3, 10 mg/kg (p.o.)Dose-dependently decreased the number of buried marbles, suggesting anxiolytic-like activity.[2]
Depression Mouse (Tail Suspension Test)0.3, 1, 3, 10 mg/kg (p.o.)Reduced immobility time at all doses, indicating antidepressant-like effects.[2]
Mouse (Forced Swim Test)0.3, 1, 3 mg/kg (p.o.)Decreased immobility time, further supporting antidepressant-like activity.[2]
Pain Rat (Chronic Constriction Injury)10, 30 mg/kg (p.o.)Attenuated mechanical hypersensitivity.[3]
Rat (Visceral Hypersensitivity)3, 10, 30 mg/kg (p.o.)Dose-dependently reduced colonic hypersensitivity.
Table 2: In Vivo Efficacy of ML204
Therapeutic AreaAnimal ModelDosing (Route)Key Findings
Pain Mouse (Trigeminal Neuropathic Pain)Not specifiedAttenuated pain behaviors.
Rat (Visceral Pain)Not specified (i.p. and p.o.)Dose-dependently attenuated visceral pain-related behaviors.

Mechanism of Action: Targeting TRPC4 and TRPC5

Both this compound and ML204 exert their effects by inhibiting TRPC4 and TRPC5 channels, which are non-selective cation channels highly expressed in the brain, particularly in regions associated with fear, anxiety, and pain processing such as the amygdala. These channels are activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) signaling.

Signaling Pathway of TRPC4/5 Activation and Inhibition

TRPC4_5_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_inhibitors Inhibitors cluster_intracellular Intracellular TRPC4_5 TRPC4/5 Channel Ca_ion Ca²⁺ TRPC4_5->Ca_ion 5. Influx PLC PLC PIP2 PIP2 PLC->PIP2 3. Hydrolysis GPCR GPCR GPCR->PLC 2. G-protein activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR 1. Activation HC070 This compound HC070->TRPC4_5 Inhibition ML204 ML204 ML204->TRPC4_5 Inhibition DAG->TRPC4_5 4. Gating Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_ion->Cellular_Response 6. Downstream Effects

Caption: GPCR-mediated activation of TRPC4/5 channels and their inhibition by this compound and ML204.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key in vivo experiments are provided below.

This compound in the Mouse Elevated Plus Maze (Anxiety Model)

Objective: To assess the anxiolytic effects of this compound.

Experimental Workflow:

EPM_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Male C57BL/6 Mice Housing Standard Housing Conditions Animals->Housing Acclimation Acclimation to Facility Housing->Acclimation Vehicle Vehicle Control (p.o.) HC070_doses This compound (0.3, 1, 3 mg/kg, p.o.) EPM_test Elevated Plus Maze Test (60 min post-dosing) Vehicle->EPM_test HC070_doses->EPM_test Data_collection Record Time in Open/Closed Arms, Number of Entries EPM_test->Data_collection Stats Statistical Analysis (e.g., ANOVA) Data_collection->Stats Outcome Comparison of Arm Time/Entries between Groups Stats->Outcome

Caption: Workflow for assessing the anxiolytic effects of this compound in the elevated plus maze.

Protocol Details:

  • Animals: Male C57BL/6 mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound was administered orally (p.o.) at doses of 0.3, 1, and 3 mg/kg. A vehicle control group was also included.

  • Procedure: 60 minutes after oral administration, mice were placed at the center of the elevated plus maze, and their behavior was recorded for 5 minutes. The time spent in and the number of entries into the open and closed arms were scored.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests, such as one-way ANOVA, to compare the different treatment groups.

ML204 in a Mouse Model of Trigeminal Neuropathic Pain

Objective: To evaluate the analgesic efficacy of ML204 in a model of neuropathic pain.

Experimental Workflow:

TNP_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Pain Behavior Assessment cluster_data_analysis Data Analysis Animals Adult Male Mice Surgery Chronic Constriction Injury of Infraorbital Nerve (CION) Animals->Surgery Baseline Baseline Behavioral Testing Surgery->Baseline Vehicle Vehicle Control ML204_treatment ML204 Administration Behavioral_tests Mechanical Allodynia Testing (von Frey filaments) Vehicle->Behavioral_tests ML204_treatment->Behavioral_tests Data_recording Record Paw Withdrawal Threshold Behavioral_tests->Data_recording Stats_analysis Statistical Comparison of Withdrawal Thresholds Data_recording->Stats_analysis Results Determine Effect of ML204 on Pain Hypersensitivity Stats_analysis->Results

Caption: Workflow for evaluating the efficacy of ML204 in a trigeminal neuropathic pain model.

Protocol Details:

  • Animals: Adult male mice were used.

  • Pain Model: Trigeminal neuropathic pain was induced by chronic constriction of the unilateral infraorbital nerve (CION).

  • Drug Administration: ML204 was administered to the animals. The specific dose and route were not detailed in the available literature.

  • Behavioral Assessment: Facial pain-like behaviors were assessed, including mechanical allodynia using von Frey filaments.

  • Outcome Measures: The study measured the attenuation of CION-induced pain behaviors following ML204 treatment.

Comparative Discussion and Future Directions

The available in vivo data highlights this compound as a potent, orally bioavailable TRPC4/5 inhibitor with demonstrated efficacy in preclinical models of anxiety, depression, and pain. Its nanomolar potency in vitro translates to significant behavioral effects in vivo at low milligram per kilogram doses.

ML204 has also shown in vivo efficacy, particularly in models of pain. However, a direct comparison of its potency and efficacy with this compound across the same in vivo models is challenging due to the limited publicly available data for ML204 in anxiety and depression paradigms.

For researchers selecting a TRPC4/5 inhibitor for in vivo studies, this compound currently has a more extensive and well-documented profile in models of affective disorders. For studies focused on pain, both compounds appear to be effective, although this compound's efficacy is reported at specific oral doses, providing a clearer path for dose selection.

Future research should aim to directly compare this compound and ML204 in the same in vivo models of anxiety, depression, and pain to provide a more definitive assessment of their relative efficacy and therapeutic potential. Further elucidation of their pharmacokinetic and pharmacodynamic profiles will also be crucial for their continued development as therapeutic agents.

References

HC-070: A Comparative Selectivity Analysis Against Other TRPC4/5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRPC4/5 antagonist HC-070 against other known inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving TRPC4 and TRPC5 channels.

Transient Receptor Potential Canonical (TRPC) 4 and 5 are non-selective cation channels implicated in a variety of physiological and pathological processes, including anxiety, depression, and pain.[1][2] The development of potent and selective antagonists for these channels is a key area of research for novel therapeutics. This guide focuses on this compound, a potent TRPC4/5 inhibitor, and compares its selectivity profile with other well-characterized antagonists: Pico145 (also known as HC-608), ML204, and M084.

Selectivity Profile: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other TRPC4/5 antagonists against various ion channels. Lower IC50 values indicate higher potency. This data provides a direct comparison of the compounds' selectivity for TRPC4 and TRPC5 over other channels.

TargetThis compound IC50 (nM)Pico145 (HC-608) IC50 (nM)ML204 IC50 (µM)M084 IC50 (µM)
hTRPC4 46.0 ± 3.9[3]0.349[4]0.96[5]3.7 - 10.3
hTRPC5 9.3 ± 0.91.3~65% inhibition at 10µM8.2
hTRPC1/C4 1.30.03 - 0.06-8.3
hTRPC1/C5 1.4 - 4.40.2--
hTRPC3 1000No effect>9-fold selective vs TRPC3~50
hTRPC6 >1900No effect>19-fold selective vs TRPC6~60
TRPV1 >1900No effectNo appreciable effectNo effect
TRPA1 >1900No effectNo appreciable effectNo effect
TRPM8 >1900No effectNo appreciable effectNo effect
Other Channels >400-fold selective over a wide range of targetsNo effect on TRPV4, TRPM2No appreciable effect on TRPV3, KCNQ2, and native voltage-gated Na+, K+, and Ca2+ channelsNo effect on TRPV3, and native voltage-gated Na+, Ca2+, and K+ channels

Data is presented as mean ± standard deviation where available. Dashes indicate that data was not found in the reviewed sources.

Experimental Methodologies

The data presented in this guide were generated using various experimental techniques, primarily whole-cell patch-clamp electrophysiology and intracellular calcium imaging assays. Below are detailed descriptions of the general protocols employed in the cited studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the cell membrane, providing a direct assessment of ion channel activity.

Objective: To determine the inhibitory effect of compounds on TRPC4/5 channel currents.

General Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the human TRPC4 or TRPC5 channel, often along with a G-protein coupled receptor (e.g., M2 muscarinic receptor) to enable channel activation.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na2-GTP, with the pH adjusted to 7.2 with CsOH.

  • Recording: Cells are voltage-clamped at a holding potential of -60 mV or 0 mV. Channel currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or by agonist application (e.g., carbachol or GTPγS in the pipette solution).

  • Compound Application: The antagonist is applied to the extracellular solution at various concentrations to determine the concentration-dependent inhibition of the channel current.

  • Data Analysis: The current amplitude is measured at a specific voltage (e.g., +80 mV and -80 mV). The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.

G cluster_workflow Whole-Cell Patch-Clamp Workflow A Cell Culture & Transfection B Electrode Preparation A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current C->D E Activate TRPC4/5 Channels D->E F Apply Antagonist E->F G Record Inhibited Current F->G H Data Analysis (IC50 Determination) G->H

Figure 1: Workflow for Whole-Cell Patch-Clamp Experiments.
Intracellular Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indirect readout of TRP channel activity.

Objective: To screen for and characterize the potency of TRPC4/5 channel inhibitors.

General Protocol:

  • Cell Culture and Dye Loading: HEK293 cells stably expressing the target TRP channel are seeded into 96- or 384-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for approximately 1 hour at 37°C.

  • Baseline Measurement: A baseline fluorescence reading is taken before the addition of any compounds.

  • Compound Incubation: The test compound (antagonist) is added to the wells at various concentrations and incubated for a defined period.

  • Channel Activation: A specific TRP channel agonist (e.g., Englerin A for TRPC4/5) is added to stimulate channel opening and subsequent calcium influx.

  • Signal Detection: The fluorescence intensity is monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

G cluster_pathway GPCR-Mediated TRPC4/5 Activation Pathway agonist Agonist (e.g., Acetylcholine) receptor GPCR (e.g., M1/M3 Receptor) agonist->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 trpc4_5 TRPC4/5 Channel dag->trpc4_5 er Endoplasmic Reticulum ip3->er ca_release Ca2+ Release er->ca_release ca_influx Ca2+ Influx trpc4_5->ca_influx antagonist Antagonist (e.g., this compound) antagonist->trpc4_5

Figure 2: Signaling Pathway of GPCR-mediated TRPC4/5 Activation and Inhibition.

Discussion of Selectivity

The data clearly indicates that This compound and Pico145 are highly potent and selective inhibitors of TRPC4 and TRPC5 channels, with IC50 values in the low nanomolar and even picomolar range. Their selectivity against other TRP channels, such as TRPC3 and TRPC6, is substantial, with at least 400-fold selectivity reported for this compound. This high degree of selectivity makes them excellent tool compounds for studying the specific roles of TRPC4 and TRPC5 in various physiological and pathological contexts.

In contrast, ML204 and M084 are less potent, with IC50 values in the micromolar range. While ML204 shows good selectivity against TRPC6, its selectivity against other TRPC channels is more modest. M084 also exhibits some inhibitory activity against TRPC3 and TRPC6 at higher concentrations. The lower potency and broader selectivity profile of these compounds should be taken into consideration when interpreting experimental results.

References

Validating HC-070: A Potent TRPC4/5 Antagonist with a Phenotype Mirroring Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the potent and selective TRPC4 and TRPC5 channel antagonist, HC-070, with the phenotypes observed in TRPC4 and TRPC5 knockout mouse models. The data presented here robustly supports that the anxiolytic and antidepressant-like effects of this compound are a direct result of its inhibition of TRPC4 and TRPC5 channels.

This compound is a small molecule antagonist with high potency for both human TRPC4 (hTRPC4) and TRPC5 (hTRPC5) channels, with IC50 values of 46 nM and 9.3 nM, respectively[1][2]. It exhibits over 400-fold selectivity for TRPC4/5-containing channels compared to a wide range of other ion channels, receptors, and kinases, making it a valuable tool for studying the physiological roles of these channels[3][4]. Strikingly, the behavioral effects of this compound in wild-type mice closely mimic the phenotypes reported in mice lacking either TRPC4 or TRPC5, providing strong evidence for its on-target mechanism of action[1].

Comparative Analysis of Anxiolytic and Antidepressant-like Effects

The primary validation for the on-target effects of this compound comes from behavioral studies in mice. Both genetic deletion of TRPC4 or TRPC5 and pharmacological inhibition with this compound result in reduced anxiety-like and depressive-like behaviors.

Table 1: Comparison of this compound Effects with TRPC4/5 Knockout Phenotypes in Behavioral Models
Behavioral Test Model Key Finding Reference
Elevated Plus Maze (EPM) This compound treated wild-type miceIncreased time spent in and entries into the open arms, indicating reduced anxiety. This effect recapitulates the phenotype of both TRPC4 and TRPC5 null mice.
TRPC4 Knockout (KO) miceExhibit diminished anxiety levels (innate fear) compared to wild-type littermates.
TRPC5 Knockout (KO) miceShow decreased innate fear responses.
Marble Burying Test This compound treated wild-type miceSignificant reduction in the number of marbles buried, indicative of anxiolytic activity.
Tail Suspension Test This compound treated wild-type miceDecreased immobility time, suggesting an antidepressant-like effect.
Forced Swim Test This compound treated wild-type miceReduced immobility time, further supporting an antidepressant-like profile.
Fear Memory This compound treated wild-type miceAmeliorates the increased fear memory induced by chronic social stress.
TRPC4 Knockout (KO) miceNo significant difference in conditioned fear memory compared to wild-type mice.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway through which TRPC4/5 channels contribute to anxiety and the general workflow for validating this compound against knockout models.

TRPC4_5_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Amygdala) Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Activates Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channels DAG->TRPC4_5 Activates Ca_Influx Ca2+ Influx TRPC4_5->Ca_Influx Mediates Neuronal_Excitation Increased Neuronal Excitability Ca_Influx->Neuronal_Excitation Anxiety Anxiety-like Behavior Neuronal_Excitation->Anxiety HC_070 This compound HC_070->TRPC4_5 Inhibits

Figure 1. Proposed signaling pathway of TRPC4/5 activation leading to anxiety-like behavior and its inhibition by this compound.

Experimental_Workflow Start Hypothesis: Inhibition of TRPC4/5 reduces anxiety Pharmacological_Arm Pharmacological Approach: Administer this compound to wild-type mice Start->Pharmacological_Arm Genetic_Arm Genetic Approach: Generate TRPC4 and TRPC5 knockout mice Start->Genetic_Arm Behavioral_Testing Behavioral Testing (EPM, Marble Burying, etc.) Pharmacological_Arm->Behavioral_Testing Genetic_Arm->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Conclusion Conclusion: This compound effects are on-target and mimic genetic deletion Data_Analysis->Conclusion

Figure 2. Experimental workflow for validating the on-target effects of this compound using knockout models.

Experimental Protocols

In Vitro Electrophysiology (Patch Clamp)
  • Cell Lines: HEK293 cells stably expressing human TRPC4 or TRPC5 channels.

  • Recording: Whole-cell patch-clamp recordings are performed.

  • Activation: Channels are activated by a Gq-coupled receptor agonist (e.g., carbachol for muscarinic receptors co-expressed with the channels) or by a direct channel activator like La³⁺.

  • Inhibition: this compound is applied at varying concentrations to determine the IC50 value. Currents are measured before and after drug application.

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 for inhibition.

Generation of TRPC4/5 Knockout Mice
  • Gene Targeting: Exons critical for channel function (e.g., exon 4 of Trpc4 and exon 5 of Trpc5) are flanked by loxP sites in embryonic stem (ES) cells.

  • Cre Recombination: Cre recombinase is used to excise the floxed exons, leading to a frameshift mutation and loss of functional protein expression.

  • Genotyping: PCR analysis of tail DNA is used to confirm the genotype of the mice (wild-type, heterozygous, or homozygous knockout).

  • Protein Validation: Western blotting or immunohistochemistry is performed on brain tissue to confirm the absence of TRPC4 and TRPC5 protein in the knockout mice.

Behavioral Testing of Mice
  • Animals: Adult male C57BL/6J mice are used for this compound studies. TRPC4 and TRPC5 knockout mice and their wild-type littermates are used for genetic model studies. All testing is conducted during the dark phase of the light/dark cycle.

  • Drug Administration (for this compound studies): this compound is administered orally (p.o.) via gavage at doses ranging from 0.3 to 10 mg/kg, typically 60 minutes before behavioral testing. The vehicle is a 0.5% methylcellulose solution.

  • Elevated Plus Maze (EPM):

    • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Procedure: Mice are placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded.

    • Interpretation: Increased exploration of the open arms is indicative of anxiolytic-like effects.

  • Marble Burying Test:

    • Apparatus: A standard mouse cage containing 5 cm of bedding and 20 marbles evenly spaced on the surface.

    • Procedure: Mice are placed in the cage and the number of marbles buried (at least two-thirds covered by bedding) within 30 minutes is counted.

    • Interpretation: A reduction in the number of buried marbles suggests anxiolytic and/or anti-compulsive effects.

  • Tail Suspension Test:

    • Procedure: Mice are suspended by their tail using adhesive tape, and the duration of immobility is recorded over a 6-minute period.

    • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

  • Forced Swim Test:

    • Apparatus: A cylinder filled with water from which the mouse cannot escape.

    • Procedure: Mice are placed in the water for a 6-minute session, and the duration of immobility is scored.

    • Interpretation: Reduced immobility time suggests an antidepressant-like effect.

Conclusion

References

Cross-Validation of HC-070 Effects with Genetic Knockdown of TRPC4/5 Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The validation of a small molecule inhibitor's mechanism of action is a critical step in drug discovery and development. This guide provides a comparative analysis of the pharmacological effects of HC-070, a potent antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, with the genetic knockdown of these channels. While direct comparative studies utilizing RNA interference (RNAi) alongside this compound are limited in the public domain, this document synthesizes available data from studies on this compound and TRPC4/5 null mice to offer a valuable cross-validation resource for researchers.

Executive Summary

This compound is a highly potent and selective inhibitor of TRPC4 and TRPC5 channels, demonstrating nanomolar efficacy in vitro and significant anxiolytic and antidepressant effects in vivo.[1][2] Studies have shown that the behavioral phenotype observed in mice treated with this compound closely mirrors that of TRPC4 and TRPC5 knockout mice, providing strong evidence that the compound's therapeutic effects are mediated through the inhibition of these specific channels.[1][2][3] Furthermore, targeted knockdown of TRPC4 in the amygdala using RNA interference has been shown to produce a similar anxiolytic phenotype to that of TRPC4 null mice, reinforcing the role of this channel in anxiety-related behaviors. This guide presents the available quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding of the cross-validation between pharmacological inhibition and genetic knockdown of TRPC4/5 channels.

Data Presentation: this compound vs. TRPC4/5 Knockdown

The following tables summarize the quantitative data from studies on this compound and TRPC4/5 null mice, allowing for a direct comparison of their effects.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Human TRPC5Fluorometric9.3
Human TRPC4Fluorometric46.0
Mouse TRPC4Electrophysiology1.8
Mouse TRPC5Electrophysiology3.4
Human TRPC5 (M1R activated)Electrophysiology2.0

Table 2: Comparative Behavioral Effects of this compound and TRPC4/5 Knockout Mice

Behavioral TestThis compound TreatmentTRPC4 Knockout MiceTRPC5 Knockout MiceKey Findings & Citations
Elevated Plus Maze (EPM) Increased open arm time and entriesIncreased open arm time and entriesIncreased open arm time and entriesThis compound recapitulates the anxiolytic phenotype of TRPC4/5 null mice.
Marble Burying Decreased number of marbles buriedNot reportedNot reportedSuggests anxiolytic-like effects of this compound.
Tail Suspension Test Decreased immobility timeNot reportedNot reportedIndicates antidepressant-like effects of this compound.
Forced Swim Test Decreased immobility timeNot reportedNot reportedSuggests antidepressant-like effects of this compound.
Innate Fear Response Not reportedDiminished innate fearDiminished innate fearTRPC4/5 channels are implicated in innate fear responses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the cross-validation of this compound effects with TRPC4/5 knockdown.

In Vitro RNAi Knockdown of TRPC4/5

While specific protocols from direct comparative studies with this compound are not available, the following is a representative protocol for siRNA-mediated knockdown of TRPC4 and TRPC5 in a cell line, based on established methodologies.

Objective: To achieve transient knockdown of TRPC4 and/or TRPC5 expression in a relevant cell line (e.g., HEK293 cells stably expressing the target channel).

Materials:

  • HEK293 cells stably expressing human TRPC4 or TRPC5

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting human TRPC4 (validated sequences)

  • siRNA targeting human TRPC5 (validated sequences)

  • Non-targeting control siRNA

  • 6-well tissue culture plates

  • Standard cell culture reagents (DMEM, FBS, antibiotics)

  • Reagents for qPCR and Western blotting

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: In a sterile microcentrifuge tube, dilute the TRPC4 or TRPC5 siRNA (or non-targeting control) in Opti-MEM I medium to a final concentration of 20 µM.

  • Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA and protein levels using qPCR and Western blotting, respectively.

Generation of TRPC4/5 Knockout Mice

The generation of TRPC4 and TRPC5 knockout mice has been previously described. The general workflow involves the following key steps:

Objective: To create a mouse line with a targeted deletion of the Trpc4 or Trpc5 gene.

Methodology Overview:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the target gene (Trpc4 or Trpc5) with a selection cassette (e.g., a neomycin resistance gene) via homologous recombination. The vector typically includes flanking homology arms to ensure precise integration.

  • ES Cell Transfection and Selection: The linearized targeting vector is introduced into embryonic stem (ES) cells, usually by electroporation. The ES cells are then cultured in the presence of a selection agent (e.g., G418) to select for cells that have successfully integrated the vector.

  • Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and Southern blotting to identify those with the correct targeted integration.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.

  • Generation of Chimeric Mice: The injected blastocysts are transferred to the uterus of a pseudopregnant female mouse. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the genetically modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the targeted allele through the germline.

  • Generation of Homozygous Knockout Mice: Heterozygous mice are intercrossed to produce homozygous knockout mice.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

G cluster_0 GPCR Signaling Cascade Leading to TRPC4/5 Activation GPCR Gq-coupled GPCR (e.g., CCK Receptor) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release TRPC4_5 TRPC4/5 Channels DAG->TRPC4_5 activates Ca_release->TRPC4_5 sensitizes Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Neuronal_Excitation Increased Neuronal Excitability Ca_influx->Neuronal_Excitation Anxiety Anxiety/Fear Response Neuronal_Excitation->Anxiety G cluster_workflow Cross-Validation Workflow pharmacological Pharmacological Inhibition (this compound) in_vitro In Vitro Assays (Electrophysiology, Ca2+ imaging) pharmacological->in_vitro in_vivo In Vivo Behavioral Assays (EPM, FST, etc.) pharmacological->in_vivo genetic_ko Genetic Knockdown (TRPC4/5 KO Mice) genetic_ko->in_vivo genetic_rnai Genetic Knockdown (RNAi) genetic_rnai->in_vitro phenotype Phenotypic Readout (e.g., Anxiolysis, Antidepressant effect) in_vitro->phenotype in_vivo->phenotype validation Target Validation phenotype->validation Cross-Validation

References

A Comparative Guide to the In Vitro and In Vivo Potency of HC-070, a TRPC4/5 Channel Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of HC-070, a selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, with alternative compounds. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of this compound for research and development purposes.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of TRPC4 and TRPC5 channels, which are implicated in the pathophysiology of anxiety, depression, and chronic pain.[1][2] This compound exhibits nanomolar potency in vitro and demonstrates significant anxiolytic, antidepressant, and analgesic effects in vivo at doses corresponding to unbound brain concentrations that align with its in vitro inhibitory activity.[1][3][4] This guide summarizes the quantitative data on its potency, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency against human TRPC4 and TRPC5 channels in various in vitro assays. Its potency is comparable to that of HC-608 (also known as Pico145), another well-characterized TRPC4/5 inhibitor.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound and Comparators

CompoundTargetAssay TypeIC₅₀ (nM)Reference(s)
This compound hTRPC5Calcium Influx9.3 ± 0.9
hTRPC4Calcium Influx46.0 ± 3.9
hTRPC5 (La³⁺-activated)Patch Clamp0.52
hTRPC4 (M2R-activated)Patch Clamp0.49
mTRPC5 (La³⁺-activated)Patch Clamp0.55
hTRPC1/5 (La³⁺-activated)Patch Clamp1.4
hTRPC1/4 (M2R-activated)Patch Clamp1.3
HC-608 (Pico145) hTRPC5Calcium Influx6.2 ± 0.5
hTRPC4Calcium Influx32.5 ± 1.8
ML204 mTRPC4βCalcium Influx960
mTRPC4βPatch Clamp2900

hTRPC: human Transient Receptor Potential Canonical; mTRPC: mouse Transient Receptor Potential Canonical; M2R: Muscarinic Acetylcholine Receptor M2; La³⁺: Lanthanum.

This compound displays high selectivity for TRPC4 and TRPC5 over other ion channels, with an IC₅₀ for TRPC3 of 1.0 µM and over 400-fold selectivity against a wide range of other channels, receptors, and kinases.

In Vivo Efficacy

This compound has been evaluated in rodent models of anxiety and depression, demonstrating efficacy at various oral doses. Its effects are comparable to standard-of-care drugs such as diazepam and desipramine.

Table 2: In Vivo Efficacy of this compound in Behavioral Models

ModelSpeciesThis compound Dose (p.o.)Key FindingComparatorReference(s)
Elevated Plus Maze (EPM)Mouse3 mg/kgSignificantly increased open arm entries1.5 mg/kg Diazepam (i.p.)
EPM (CCK-4 Challenge)Mouse1 mg/kgPrevented CCK-4-induced reduction in open arm entries-
Tail Suspension TestMouse0.3, 1, 3, 10 mg/kgSignificantly reduced immobility time at all doses8 mg/kg Desipramine (p.o.)
Forced Swim TestMouse0.3, 1, 3 mg/kgSignificantly decreased immobility time at all doses20 mg/kg Imipramine (i.p.)
Visceral PainRat3-30 mg/kgDose-dependently attenuated colonic hypersensitivityMorphine
Neuropathic PainRat3-30 mg/kgSignificant anti-hypersensitivity effectMorphine

p.o.: oral administration; i.p.: intraperitoneal administration; CCK-4: Cholecystokinin-4.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is a representative method for assessing the inhibitory activity of compounds on TRPC4/5 channels using a fluorescent calcium indicator.

Objective: To determine the IC₅₀ of a test compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPC4 or TRPC5.

Materials:

  • HEK293 cells stably expressing human TRPC4 or TRPC5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127 (for aiding dye solubilization).

  • TRPC4/5 channel agonist (e.g., Englerin A for TRPC4, or a Gq-coupled receptor agonist like carbachol for cells co-expressing the corresponding receptor).

  • Test compound (this compound) and control compounds.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the TRPC4 or TRPC5 expressing HEK293 cells into 384-well microplates at a density of 10,000-20,000 cells per well and culture overnight.

  • Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for de-esterification of the Fluo-4 AM within the cells.

  • Compound Addition: Prepare serial dilutions of the test compound (this compound) and control compounds in assay buffer. Add the compound solutions to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

  • Agonist Stimulation: Add the TRPC4/5 agonist to all wells to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The inhibitory effect of the compound is calculated relative to the response in the absence of the inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of a test compound.

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Dosing: Administer this compound (e.g., 0.3, 1, 3 mg/kg) orally 60 minutes prior to the test. A vehicle control group and a positive control group (e.g., diazepam, 1.5 mg/kg, i.p., 30 minutes prior) should be included.

  • Test Initiation: Place a mouse in the center of the maze, facing an open arm.

  • Exploration: Allow the mouse to freely explore the maze for a 5-minute period.

  • Data Collection: Record the session using a video camera. An automated tracking system is typically used to score the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.

In Vivo Tail Suspension Test (TST)

The TST is a common behavioral test to screen for potential antidepressant activity.

Objective: To assess the antidepressant-like effects of a test compound.

Apparatus: A suspension box or bar from which mice can be suspended by their tails.

Procedure:

  • Acclimation: Acclimate the mice to the testing room before the experiment.

  • Dosing: Administer this compound (e.g., 0.3, 1, 3, 10 mg/kg) orally 60 minutes prior to the test. A vehicle control group and a positive control group (e.g., desipramine, 8 mg/kg, p.o.) should be included.

  • Suspension: Suspend each mouse by its tail from the suspension bar using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto any surfaces.

  • Test Duration: The test is typically 6 minutes long.

  • Data Collection: Record the session and score the total time the mouse remains immobile. Immobility is defined as the absence of any movement other than that required for respiration.

  • Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Agonist Agonist GPCR Gq/11-Coupled Receptor (e.g., CCK2R, mGluR1/5) Agonist->GPCR Binds Gq_protein Gq/11 Protein GPCR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates DAG_IP3 DAG + IP3 PLC->DAG_IP3 Hydrolyzes PIP2 PIP2 TRPC4_5 TRPC4/TRPC5 Channel DAG_IP3->TRPC4_5 Activates Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Mediates Neuronal_Activity Neuronal Activity (e.g., in Amygdala) Ca_influx->Neuronal_Activity Increases HC070 This compound HC070->TRPC4_5 Inhibits Behavioral_Response Anxiety/Fear Response Neuronal_Activity->Behavioral_Response Leads to

Caption: Signaling pathway of TRPC4/5 channel activation and inhibition by this compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow (EPM) Cell_Culture 1. Plate TRPC4/5- expressing cells Dye_Loading 2. Load with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Incubation 3. Add this compound Dye_Loading->Compound_Incubation Agonist_Addition 4. Add Agonist Compound_Incubation->Agonist_Addition Measurement 5. Measure Ca2+ Influx (Fluorescence) Agonist_Addition->Measurement Dosing 1. Oral Dosing (this compound) Acclimation 2. Acclimation (60 min) Dosing->Acclimation EPM_Test 3. EPM Test (5 min) Acclimation->EPM_Test Data_Analysis 4. Analyze Time in Open Arms EPM_Test->Data_Analysis

Caption: Experimental workflows for in vitro and in vivo potency assessment of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.